tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363874 | |
| Record name | tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-30-1, 184954-75-4 | |
| Record name | tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-Cyclohexane-1,2-diamine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate: A Key Pharmaceutical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a chiral diamine derivative of significant interest in the pharmaceutical industry. Its rigid cyclohexyl backbone and orthogonally protected amino groups make it a valuable building block in the synthesis of complex molecules, most notably as a key intermediate in the manufacture of the anticoagulant drug Edoxaban.[1][2] Edoxaban is a direct factor Xa inhibitor used in the prevention of stroke and systemic embolism.[3] The precise stereochemistry of this compound is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[4] This technical guide provides a comprehensive overview of the structural analysis of this important compound, including detailed experimental protocols and data presentation.
Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate, a stereoisomer of the title compound, is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem |
| Molecular Weight | 214.30 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Table 1: Physicochemical Properties of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate. [4]
Structural Analysis Data
The following sections present representative structural data. The crystallographic data is for the (1S,2S) isomer and should be considered as a close approximation for the (1S,2R) isomer.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. The crystallographic data for tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CCDC 149110) is summarized in Table 2.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1234(2) |
| b (Å) | 12.3456(4) |
| c (Å) | 17.8910(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1354.32(8) |
| Z | 4 |
Table 2: Crystallographic Data for tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CCDC 149110). [4]
Note: The bond lengths and angles would be derived from the full crystallographic information file (CIF), which was not publicly accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. While a specific spectrum for the (1S,2R) isomer is not available, Table 3 outlines the expected chemical shifts for the key protons and carbons based on the known structure and data from similar compounds.
¹H NMR (Proton NMR)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ | ~1.45 | singlet |
| Cyclohexyl -CH₂- | 1.10 - 2.10 | multiplet |
| -CH-NH₂ | ~2.60 - 2.80 | multiplet |
| -CH-NHBoc | ~3.40 - 3.60 | multiplet |
| -NH₂ | ~1.50 - 2.50 | broad singlet |
| -NHBoc | ~4.50 - 5.50 | broad singlet |
¹³C NMR (Carbon-13 NMR)
| Carbon | Expected Chemical Shift (ppm) |
| -C(CH₃)₃ | ~28.5 |
| Cyclohexyl -CH₂- | 20 - 35 |
| -CH-NH₂ | ~50 - 55 |
| -CH-NHBoc | ~55 - 60 |
| >C=O | ~155 - 157 |
| -C(CH₃)₃ | ~79 - 81 |
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would likely be used.
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 215.18 | Protonated molecule |
| [M-C₄H₈+H]⁺ | 159.12 | Loss of isobutylene |
| [M-Boc+H]⁺ | 115.12 | Loss of the Boc group |
Table 4: Expected Mass Spectrometry Fragments for this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used in the structural analysis of small organic molecules like this compound.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., ESI) via direct infusion or through a liquid chromatograph (LC). The analyte is ionized to form gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Role in Edoxaban Synthesis
The primary application of this compound is as a crucial chiral building block in the synthesis of Edoxaban. The following diagram illustrates a simplified synthetic pathway, highlighting the incorporation of this key intermediate.
Caption: Simplified synthesis pathway of Edoxaban highlighting the role of the title compound.
Experimental Workflow for Structural Elucidation
The logical flow for the complete structural analysis of a novel small molecule like this compound is depicted in the following workflow diagram.
Caption: General workflow for the structural elucidation of a small organic molecule.
Conclusion
This compound is a fundamentally important chiral building block in pharmaceutical synthesis. A thorough structural analysis using a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry is essential for ensuring its quality and suitability for use in drug manufacturing. While specific, publicly available data for the (1S,2R) isomer is limited, this guide provides a comprehensive framework for its analysis based on established methodologies and data from a closely related stereoisomer. The provided protocols and workflows serve as a valuable resource for researchers and professionals engaged in the development and characterization of chiral small molecules.
References
- 1. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate -Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]
- 3. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: CAS Number 365996-30-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS Number 365996-30-1, chemically identified as tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable intermediate in the asymmetric synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, its pivotal role in the synthesis of the Spleen Tyrosine Kinase (Syk) inhibitor Fostamatinib, detailed experimental protocols, and the associated biological pathways.
Chemical Properties and Data
This compound is a carbamate-protected diamine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the unprotected amine, a crucial feature for controlled, stepwise synthesis.
Table 1: Physicochemical and Analytical Data for CAS 365996-30-1
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate | [1] |
| Synonyms | (1S,2R)-cis-N-Boc-1,2-cyclohexanediamine, (1S,2R)-2-(Boc-amino)cyclohexylamine | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.30 g/mol | [2] |
| Appearance | Liquid | [2] |
| Assay Purity (GC) | ≥95% | [2] |
| Optical Purity (ee) | ≥90% | [2] |
| SMILES String | CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N | [2] |
| InChI Key | AKVIZYGPJIWKOS-BDAKNGLRSA-N | [2] |
| Storage Temperature | 2-8°C | [4] |
Application in the Synthesis of Fostamatinib
A primary and well-documented application of CAS 365996-30-1 is its use as a key intermediate in the synthesis of Fostamatinib (R788), a prodrug of the active Syk inhibitor R406. Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP). The synthesis involves the coupling of the free amino group of this compound with a substituted pyrimidine core.
Synthetic Workflow
The following diagram illustrates the role of CAS 365996-30-1 in the synthesis of a key intermediate for Fostamatinib.
Caption: Synthetic workflow for the preparation of a Fostamatinib precursor.
Experimental Protocol: Synthesis of a Fostamatinib Precursor
The following protocol is adapted from patent literature describing the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.
Objective: To synthesize the N-substituted pyrimidine intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
4,6-Dichloropyridine-3-carbonitrile
-
This compound (CAS 365996-30-1)
-
N,N-Diisopropylethylamine (DIEA)
-
Microwave synthesis vial (20 mL)
Procedure:
-
To a 20 mL microwave vial, add 4,6-Dichloropyridine-3-carbonitrile (4.35 g, 25.1 mmol).
-
Add this compound (5.93 g, 27.7 mmol).
-
Add N,N-Diisopropylethylamine (DIEA) (6.59 mL, 37.7 mmol).
-
Seal the vial and heat the mixture in a microwave reactor to 150°C.
-
Maintain the reaction at 150°C for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting product is the coupled Fostamatinib precursor, which can be purified by standard chromatographic techniques.
Table 2: Quantitative Data for Fostamatinib Precursor Synthesis
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |
| 4,6-Dichloropyridine-3-carbonitrile | 173.00 | 4.35 g | 1.0 |
| This compound | 214.30 | 5.93 g | 1.1 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 6.59 mL | 1.5 |
Biological Context: The Syk Signaling Pathway
The therapeutic efficacy of Fostamatinib is derived from its inhibition of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It is particularly important in transducing signals from Fc receptors (FcR) and B-cell receptors (BCR).
In conditions like immune thrombocytopenia, autoantibodies bind to platelets, and the Fc portion of these antibodies is recognized by Fcγ receptors on macrophages. This engagement leads to Syk activation, initiating a signaling cascade that results in platelet phagocytosis and destruction.
Syk-Mediated Fcγ Receptor Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by Fcγ receptor engagement and the point of inhibition by the active metabolite of Fostamatinib (R406).
Caption: Simplified Syk-mediated Fcγ receptor signaling pathway and inhibition by R406.
Conclusion
CAS number 365996-30-1, this compound, is a crucial chiral intermediate in the synthesis of the Syk inhibitor Fostamatinib. Its stereochemically defined structure is essential for the targeted activity of the final drug product. Understanding the properties of this building block, the specifics of its incorporation into the drug molecule, and the biological pathway it ultimately influences is vital for researchers and professionals in the field of drug discovery and development. The provided data and protocols offer a foundational resource for the synthesis and application of this important chemical entity.
References
An In-depth Technical Guide to the Mono-Boc Protection of (1S,2R)-diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective mono-N-tert-butoxycarbonyl (Boc) protection of (1S,2R)-diaminocyclohexane. This compound is a critical chiral building block in the synthesis of various pharmaceutical agents and asymmetric catalysts. The selective protection of one of the two amino groups is a crucial step to enable regioselective derivatization in subsequent synthetic transformations. This document outlines the prevalent methodologies, detailed experimental protocols, and relevant quantitative data.
Core Concepts and Methodologies
The selective mono-Boc protection of vicinal diamines like (1S,2R)-diaminocyclohexane presents a challenge due to the similar reactivity of the two amino groups. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) often leads to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material, necessitating challenging purification.[1][2]
The most successful and widely adopted strategy involves the in-situ generation of one equivalent of a strong acid, typically hydrochloric acid (HCl), to selectively protonate one of the amino groups. The resulting ammonium salt is unreactive towards electrophilic attack by Boc₂O, thus directing the protection to the remaining free amino group. This "mono-protonation" strategy significantly enhances the selectivity of the reaction, leading to higher yields of the desired mono-Boc protected product.[1][2][3][4]
Common sources for the in-situ generation of HCl include chlorotrimethylsilane (Me₃SiCl) and thionyl chloride (SOCl₂) in an alcoholic solvent like methanol.[1][2] The use of these reagents is advantageous as they are liquids and can be accurately dispensed, offering better stoichiometric control compared to bubbling anhydrous HCl gas.[1]
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for the mono-Boc protection of diaminocyclohexane derivatives using different methodologies. While the data may not be specific to the (1S,2R)-isomer, it provides a strong indication of the expected outcomes based on analogous systems.
| HCl Source | Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Me₃SiCl | (1R,2R)-diaminocyclohexane | Methanol | 1 hour | 66% | [1] |
| SOCl₂ | (1R,2R)-diaminocyclohexane | Methanol | Not Specified | 41% | [2] |
| HCl (gas) | (1R,2R)-diaminocyclohexane | Methanol | 1 hour | 80% | [2][3] |
Table 1: Comparison of Reaction Conditions and Yields for Mono-Boc Protection.
Experimental Protocols
The following are detailed experimental protocols for the mono-Boc protection of diaminocyclohexane. These protocols, while described for other stereoisomers, are directly applicable to (1S,2R)-diaminocyclohexane.
Protocol 1: Using Chlorotrimethylsilane (Me₃SiCl)
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1]
Materials:
-
(1S,2R)-diaminocyclohexane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2R)-diaminocyclohexane (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL per 10 mmol of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product, tert-butyl (1S,2R)-2-aminocyclohexylcarbamate.
Protocol 2: Using Thionyl Chloride (SOCl₂)
This protocol is an alternative method for the in-situ generation of HCl.[2]
Materials:
-
(1S,2R)-diaminocyclohexane
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool anhydrous methanol to -20 °C.
-
Caution: Thionyl chloride reacts vigorously with methanol. Add thionyl chloride (1.0 eq) dropwise to the cold methanol with vigorous stirring.
-
Add (1S,2R)-diaminocyclohexane (1.0 eq) to the freshly prepared methanolic HCl solution at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Follow the work-up procedure as described in Protocol 1 (steps 7-10).
Workflow and Logic Diagrams
The following diagrams illustrate the chemical logic and experimental workflow for the mono-Boc protection of (1S,2R)-diaminocyclohexane.
Caption: Chemical pathway for selective mono-Boc protection.
Caption: Step-by-step experimental workflow.
References
solubility of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate in organic solvents
An In-depth Technical Guide on the Solubility of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this molecule is crucial for its effective use in organic synthesis, purification, and formulation development. This document outlines its solubility profile in common organic solvents, provides detailed experimental protocols for solubility determination, and visualizes relevant chemical workflows.
Core Concepts: Solubility Profile
This compound possesses both polar and non-polar characteristics, which dictates its solubility in different organic solvents. The presence of a primary amine and a carbamate group allows for hydrogen bonding with polar solvents. In contrast, the tert-butyl and cyclohexyl groups contribute to its solubility in less polar environments.
Data Presentation: Solubility in Organic Solvents
The following table summarizes the expected and reported solubility of this compound and its stereoisomer in various organic solvents. This data is critical for solvent selection in synthesis, crystallization, and purification processes.
| Solvent | Chemical Formula | Polarity Index | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100 mg/mL (for (1S,2S) isomer)[1] | Expected to be a good solvent due to its high polarity.[1] |
| Methanol (MeOH) | CH₃OH | 5.1 | Soluble (Qualitative) | Polar protic nature facilitates dissolution. |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | Soluble (Qualitative) | Similar to methanol, should be a good solvent. |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | Used as a reaction solvent[2][3] | A polar aprotic solvent used in syntheses involving this compound.[2][3] |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Expected to be soluble | A common solvent for organic synthesis. |
| Isopropyl Acetate (IPAc) | C₅H₁₀O₂ | 4.0 | Used as a solvent in synthesis[4] | Mentioned as a solvent during the synthesis and isolation process.[4] |
| Hexanes | C₆H₁₄ | 0.1 | Sparingly soluble to insoluble | The non-polar nature of hexanes makes it a poor solvent for this compound. |
| Water | H₂O | 10.2 | Sparingly soluble to insoluble | Despite its polarity, the organic backbone limits water solubility. |
Experimental Protocols: Determining Thermodynamic Solubility
To obtain precise quantitative solubility data, the following "shake-flask" method is recommended. This protocol is a standard approach for determining the thermodynamic solubility of a compound.[5]
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a different organic solvent. Ensure there is enough solid compound to achieve saturation with undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Mandatory Visualization: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental and synthetic workflows relevant to this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: General Synthetic Workflow Utilizing the Target Compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide to Enantiopure ((1S,2R)-2-aminocyclohexyl)carbamate: Synthesis, Characterization, and Commercial Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and commercial availability of the enantiopure compound ((1S,2R)-2-aminocyclohexyl)carbamate. This chiral building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the trans-1,2-diaminocyclohexane scaffold in a variety of biologically active molecules.
Commercial Availability
Direct commercial availability of enantiopure ((1S,2R)-2-aminocyclohexyl)carbamate is limited. The more commonly available and cataloged compound is its tert-butyl protected precursor, tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate . Several chemical suppliers list this protected version, though availability may vary. Researchers typically need to perform the final deprotection step in-house to generate the title compound.
| Supplier (Example) | Compound Name | CAS Number | Purity/Specification | Availability |
| BLDpharm | This compound | 365996-30-1 | 97% | Inquire |
| Nanoporation | This compound | 365996-30-1 | Not specified | Not Available For Sale[1] |
Synthesis and Experimental Protocols
The synthesis of enantiopure ((1S,2R)-2-aminocyclohexyl)carbamate is a multi-step process that begins with the chiral resolution of racemic trans-1,2-diaminocyclohexane. This is followed by selective protection of one amino group and subsequent deprotection.
Logical Workflow for Synthesis
Caption: General synthetic workflow for enantiopure ((1S,2R)-2-aminocyclohexyl)carbamate.
Key Experimental Protocols
1. Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol is adapted from established literature procedures utilizing tartaric acid as a resolving agent.
-
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane
-
-
Procedure:
-
Dissolve L-(+)-tartaric acid in methanol with gentle heating.
-
Slowly add a solution of (±)-trans-1,2-diaminocyclohexane in methanol to the tartaric acid solution.
-
Allow the mixture to cool to room temperature and then chill in an ice bath to facilitate the precipitation of the diastereomeric salt ((1R,2R)-diammonium tartrate).
-
Collect the crystals by vacuum filtration and wash with cold methanol and then diethyl ether.
-
To recover the free diamine, suspend the diastereomeric salt in water and add a sodium hydroxide solution until the pH is strongly basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure (1R,2R)- or (1S,2S)-diaminocyclohexane. The desired (1S,2R) stereochemistry for the final product is achieved through the subsequent reaction steps.
-
2. Mono-Boc Protection
-
Materials:
-
Enantiopure trans-1,2-diaminocyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional)
-
-
Procedure:
-
Dissolve the enantiopure diamine in DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Boc₂O (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
3. Deprotection of the tert-Butyl Carbamate
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected diamine in DCM.
-
Add an excess of TFA or a solution of HCl in an organic solvent.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product into an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to yield ((1S,2R)-2-aminocyclohexyl)carbamate. Further purification may be achieved by crystallization or chromatography.
-
Characterization and Data Presentation
Table 1: Physicochemical Properties (Computed for this compound)
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem |
| Molecular Weight | 214.30 g/mol | PubChem[2] |
| XLogP3 | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl ring protons, the amine protons, and the carbamate proton. The integration and splitting patterns would be consistent with the trans stereochemistry. |
| ¹³C NMR | Resonances for the individual carbon atoms of the cyclohexyl ring and the carbamate carbonyl group. |
| Mass Spectrometry (MS) | A molecular ion peak (M+H)⁺ consistent with the calculated molecular weight of the compound. |
| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess. The retention time would be compared against a racemic standard. |
Role in Drug Development and Signaling Pathways
The trans-1,2-diaminocyclohexane moiety is a privileged scaffold in medicinal chemistry, often used as a rigid and stereochemically defined core for presenting pharmacophoric groups in a specific spatial orientation. Carbamate derivatives based on this scaffold have been investigated for a range of therapeutic targets.
For instance, derivatives of trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a key regulator of transcription elongation and mRNA processing, and its inhibition is a potential therapeutic strategy in cancer.
Illustrative Signaling Pathway Involvement
The following diagram illustrates the general role of CDK12 in gene transcription and how an inhibitor derived from the diaminocyclohexane scaffold might interfere with this process.
Caption: Inhibition of CDK12-mediated transcription by a diaminocyclohexane-based drug.
In this hypothetical pathway, the inhibitor, which incorporates the ((1S,2R)-2-aminocyclohexyl)carbamate scaffold, binds to and inhibits the kinase activity of CDK12. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. The result is a disruption of the expression of certain genes, which can be detrimental to cancer cell survival.
References
The Strategic Role of the Boc Protecting Group in Chiral Amine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Its widespread adoption stems from a unique combination of stability under a broad range of reaction conditions and the facility of its removal under mild acidic conditions. This guide provides a comprehensive overview of the strategic application of the Boc group in chiral amine synthesis, detailing its role in various enantioselective methodologies, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.
Core Principles of Boc Protection in Amine Synthesis
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group, thereby preventing unwanted side reactions during subsequent synthetic transformations.[1][2][3] This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The resulting N-Boc-carbamate is stable to a wide range of nucleophiles, bases, and reductive conditions, allowing for a high degree of functional group tolerance in multi-step syntheses.[6][7]
The acid-labile nature of the Boc group is a key advantage, enabling its selective removal with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, often without affecting other acid-sensitive groups if conditions are carefully controlled.[8][9] This orthogonality is crucial in complex synthetic strategies where multiple protecting groups are employed.[3]
Enantioselective Synthesis Strategies Employing the Boc Group
The Boc group plays a multifaceted role in asymmetric synthesis, not only as a passive protecting group but also as an active participant in directing stereochemical outcomes.
Asymmetric Hydrogenation and Reductive Amination
Asymmetric hydrogenation of prochiral enamides and reductive amination of ketones are powerful methods for accessing chiral amines. N-Boc-protected enamides are excellent substrates for transition-metal catalyzed asymmetric hydrogenation, often affording high enantioselectivities. Similarly, in reductive amination, the in situ formation of an imine followed by reduction can be rendered enantioselective using chiral catalysts, with the Boc group being introduced before or after the stereochemistry-defining step.[10]
Table 1: Asymmetric Hydrogenation and Reductive Amination of Boc-Protected Substrates
| Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |
| N-Boc-β-amino ketone | [Ir(COD)Cl]₂ / Chiral Ligand | Chiral N-Boc-β-amino alcohol | 95-98 | 97-99 | [11] |
| Ketone + Amine | Chiral Phosphoric Acid / Hantzsch Ester | N-Boc protected chiral amine | 85-95 | 90-98 | [5] |
| Cyclic iminium salt | Ir/(R)-SegPhos | Chiral tertiary amine | 88-96 | up to 96 | [10] |
| N-aryl imino esters | Ni-catalyst / BenzP* Ligand | Chiral α-aryl glycines | up to 98 | up to 98 | [10] |
Asymmetric Strecker Synthesis
The Strecker synthesis, a three-component reaction between a ketone or aldehyde, an amine, and a cyanide source, is a classic method for α-amino acid synthesis. The use of a chiral catalyst or a chiral amine component can render this reaction highly enantioselective. Boc protection is typically employed after the initial amino nitrile formation to facilitate purification and further transformations.[11]
Chiral Auxiliaries in Boc-Protected Amine Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. In the context of chiral amine synthesis, an achiral amine can be reacted with a chiral auxiliary, followed by functionalization and subsequent removal of the auxiliary. The Boc group can be introduced after the chiral amine is formed. A prominent example is the use of Ellman's sulfinamide as a chiral ammonia equivalent, which reacts with aldehydes and ketones to form N-sulfinyl imines. Diastereoselective addition of a nucleophile to the imine, followed by removal of the sulfinyl group and Boc protection, yields the enantiopure Boc-protected amine.[12][13]
Table 2: Chiral Auxiliary-Mediated Synthesis of Boc-Protected Amines
| Chiral Auxiliary/Method | Substrate | Product | Diastereomeric Ratio (dr) | ee (%) (after auxiliary removal) | Reference |
| Ellman's Sulfinamide ((R)- or (S)-tert-butanesulfinamide) | Aldehyde/Ketone | Chiral N-Boc amine | >99:1 | >99 | [2][12] |
| Evans Oxazolidinone | Acyl derivative | Chiral carboxylic acid (precursor to amine) | >95:5 | >99 | [4] |
| Pseudoephedrine Amide | Carboxylic acid derivative | Chiral carboxylic acid (precursor to amine) | >95:5 | >99 | [14] |
Biocatalytic and Enzymatic Methods
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases, imine reductases, and lipases can be used for the kinetic resolution of racemic Boc-protected amines or for the asymmetric synthesis of chiral amines from prochiral precursors.[15][16][17] In a kinetic resolution, one enantiomer of a racemic mixture is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer and the product.
Table 3: Biocatalytic Synthesis and Resolution of Boc-Protected Amines
| Enzyme Class | Reaction Type | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Transaminase (ATA) | Asymmetric synthesis | Ketone + Amino donor | Chiral amine (then Boc-protected) | >90 | >99 | [16][18] |
| Imine Reductase (IRED) | Reductive amination | Ketone + Amine | Chiral amine (then Boc-protected) | >90 | >99 | [19] |
| Lipase | Kinetic resolution (acylation) | Racemic Boc-protected amine | Enantioenriched Boc-protected amine | ~50 | >99 (for one enantiomer) | [20] |
| Penicillin G Acylase | Kinetic resolution (deacylation of N-acyl amine) | Racemic N-acyl amine | Enantioenriched amine (then Boc-protected) | ~50 | >99 (for one enantiomer) | [20] |
Strategic Workflows and Decision Making
The choice of a synthetic strategy for a target chiral amine depends on several factors, including the desired stereochemistry, the availability of starting materials, the scale of the synthesis, and cost-effectiveness. The following diagrams illustrate a general workflow for chiral amine synthesis and a decision tree to guide the selection of an appropriate method.
Caption: General experimental workflow for the synthesis of an enantiopure N-Boc-protected amine.
Caption: Decision tree for selecting a synthetic strategy for a chiral amine.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the Boc protection of a chiral amine and a key enantioselective transformation.
Protocol 1: General Procedure for Boc Protection of a Chiral Amine
-
Dissolution: Dissolve the chiral amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and a miscible organic solvent (e.g., dioxane or acetone).
-
Base Addition: Add a base (1.1-1.5 eq). Common bases include triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃) for aqueous systems.
-
Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst
This protocol is a general representation based on literature procedures.[5]
-
Catalyst and Reagents: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the ketone (1.0 eq), the amine (1.1 eq), the chiral phosphoric acid catalyst (1-5 mol%), and a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 1.2 eq) in a suitable anhydrous solvent (e.g., toluene, DCM).
-
Reaction: Stir the mixture at the specified temperature (ranging from room temperature to lower temperatures, e.g., 0 °C or -20 °C) for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the chiral amine product.
-
Boc Protection: Protect the resulting chiral amine using the general procedure described in Protocol 1.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the N-Boc-protected amine by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of chiral amines, offering a robust and versatile strategy for masking the amine functionality. Its role extends beyond simple protection, as it can influence the stereochemical course of reactions and is compatible with a wide array of enantioselective transformations, including asymmetric catalysis and biocatalysis. A thorough understanding of the principles of Boc protection and the various synthetic methodologies available enables researchers and drug development professionals to devise efficient and highly selective routes to enantiopure chiral amines, which are critical for the advancement of medicinal chemistry and the development of new therapeutics. The strategic selection of the synthetic pathway, guided by factors such as substrate availability and desired scale, is paramount to achieving the desired chiral amine in an efficient and economical manner.
References
- 1. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 14. medium.com [medium.com]
- 15. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. stackoverflow.com [stackoverflow.com]
- 18. researchgate.net [researchgate.net]
- 19. graphviz.org [graphviz.org]
- 20. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Discovery and Development of Chiral Diamine Ligands: A Technical Guide
Introduction
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often dictated by its specific three-dimensional arrangement. Chiral diamine ligands have emerged as a privileged class of structures in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. This technical guide provides an in-depth exploration of the discovery, development, and application of these critical ligands, tailored for researchers, scientists, and drug development professionals.
The journey of chiral diamines in catalysis began with early explorations of natural products, but their full potential was truly unlocked through the pioneering work of Ryoji Noyori and Eric Jacobsen. Noyori's development of ruthenium catalysts bearing chiral diamine ligands for asymmetric hydrogenation and transfer hydrogenation revolutionized the synthesis of chiral alcohols and amines.[1] Concurrently, Jacobsen's work on manganese-salen complexes, which incorporate a chiral diamine backbone, provided a powerful tool for the enantioselective epoxidation of unfunctionalized olefins.[2][3] These seminal contributions laid the foundation for the rational design of a vast array of chiral diamine ligands, each tailored for specific transformations.
This guide will delve into the synthesis of key chiral diamine scaffolds, provide detailed experimental protocols for their application in flagship asymmetric reactions, and present a quantitative analysis of their performance.
Core Chiral Diamine Scaffolds
Two of the most widely employed chiral diamine scaffolds are 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH). Their C₂-symmetry and rigid structures provide a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control.

The development of derivatives of these core scaffolds, such as N-sulfonated diamines like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), has been instrumental in advancing the field. Noyori's discovery that ruthenium complexes of TsDPEN were exceptionally active catalysts for asymmetric transfer hydrogenation highlighted the importance of "metal-ligand bifunctional catalysis," where the N-H group of the ligand actively participates in the catalytic cycle.
Key Asymmetric Transformations
Chiral diamine ligands have proven to be instrumental in a wide array of asymmetric transformations. This section will focus on two landmark reactions: asymmetric transfer hydrogenation of ketones and the Jacobsen epoxidation of alkenes.
Asymmetric Transfer Hydrogenation of Ketones
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium(II) complexes of N-tosylated diamines, such as [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], are highly effective catalysts for this reaction.
Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst (Ligand) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 95 | 97 | S |
| [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 | R |
| N-Alkylated TsDPEN-Ru(II) Complexes | High | High | - |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions.
Jacobsen Epoxidation of Alkenes
The Jacobsen epoxidation provides a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes. The catalyst, a manganese(III)-salen complex incorporating a chiral 1,2-diaminocyclohexane (DACH) backbone, is renowned for its ability to deliver high enantioselectivities for a variety of olefin substrates.[2][3]
Quantitative Data for Jacobsen Epoxidation
| Alkene | Yield (%) | Enantiomeric Excess (ee, %) |
| cis-β-Methylstyrene | 84 | 92 |
| 1,2-Dihydronaphthalene | 89 | 97 |
| Styrene | - | 86 |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions and the oxidant used.
Asymmetric Henry (Nitroaldol) Reaction
Copper(II) complexes with chiral diamine ligands have been shown to be effective catalysts for the enantioselective Henry reaction, which forms a carbon-carbon bond between a nitroalkane and an aldehyde to produce valuable β-nitro alcohols.
Quantitative Data for Copper-Catalyzed Asymmetric Henry Reaction
| Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Bis(sulfonamide)-diamine | 95 | 95 |
| 4-Nitrobenzaldehyde | Bis(sulfonamide)-diamine | 92 | 96 |
| 2-Naphthaldehyde | Bis(sulfonamide)-diamine | 93 | 94 |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key chiral diamines and their application in catalytic asymmetric reactions.
Synthesis of (1R,2R)-(+)-1,2-Diphenylethylenediamine ((R,R)-DPEN)
This protocol involves the resolution of racemic 1,2-diphenylethylenediamine using L-(+)-tartaric acid.[5]
Materials:
-
Racemic 1,2-diphenylethylenediamine
-
L-(+)-tartaric acid
-
Ethanol
-
Aqueous sodium hydroxide (2 M)
-
Dichloromethane
Procedure:
-
Dissolve racemic 1,2-diphenylethylenediamine (1.0 eq) in hot ethanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in hot ethanol.
-
Slowly add the hot tartaric acid solution to the diamine solution with stirring. A precipitate of the diastereomeric tartrate salts will form.
-
Allow the mixture to cool slowly to room temperature to promote crystallization.
-
Collect the crystals of the less soluble (1R,2R)-diamine-L-(+)-tartrate salt by filtration.
-
Recrystallize the tartrate salt from ethanol to improve diastereomeric purity.
-
To obtain the free diamine, treat the resolved tartrate salt with aqueous sodium hydroxide until the solution is basic.
-
Extract the free (1R,2R)-DPEN with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure diamine.
Synthesis of trans-(1R,2R)-1,2-Diaminocyclohexane ((R,R)-DACH)
This protocol describes the resolution of a mixture of cis and trans isomers of 1,2-diaminocyclohexane using L-(+)-tartaric acid.
Materials:
-
Mixture of cis and trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid
-
Deionized water
-
Aqueous sodium hydroxide (2 M)
-
Diethyl ether
Procedure:
-
Dissolve L-(+)-tartaric acid in deionized water.
-
Slowly add the mixture of 1,2-diaminocyclohexane isomers to the tartaric acid solution with stirring. The addition is exothermic.
-
The tartrate salt of the (1R,2R)-trans-diamine will preferentially crystallize. Allow the solution to cool to complete the crystallization.
-
Collect the crystals by filtration and wash with cold deionized water.
-
Recrystallize the tartrate salt from water to enhance diastereomeric and enantiomeric purity.
-
To isolate the free diamine, dissolve the purified tartrate salt in a minimum amount of hot water and then add a concentrated solution of sodium hydroxide.
-
Extract the liberated (1R,2R)-DACH with diethyl ether.
-
Dry the ethereal solution over anhydrous potassium hydroxide pellets, filter, and evaporate the solvent to obtain the pure diamine.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general procedure for the ATH of acetophenone using an in-situ generated Ru-TsDPEN catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to form the catalyst pre-cursor.
-
Add acetophenone (1.0 eq) to the reaction mixture.
-
Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) as the hydrogen source.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Jacobsen Epoxidation of Styrene
This is a representative procedure for the enantioselective epoxidation of styrene using Jacobsen's catalyst.
Materials:
-
(R,R)-Jacobsen's catalyst
-
Styrene
-
Dichloromethane (CH₂Cl₂)
-
Buffered aqueous sodium hypochlorite (bleach) solution (pH ~11)
-
4-Phenylpyridine N-oxide (optional, as an axial ligand to improve catalyst performance)
Procedure:
-
Dissolve styrene and (R,R)-Jacobsen's catalyst (1-5 mol%) in dichloromethane in a reaction flask. If using, add 4-phenylpyridine N-oxide (0.2-1.0 eq relative to the catalyst).
-
Cool the mixture in an ice bath.
-
Slowly add the buffered bleach solution with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting epoxide by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizing the Catalytic Landscape
Understanding the underlying mechanisms and workflows is crucial for the effective application and development of chiral diamine ligands.
Logical Evolution of Chiral Diamine Ligands
General Experimental Workflow for Asymmetric Catalysis
Noyori's Metal-Ligand Bifunctional Catalysis
Jacobsen Epoxidation Catalytic Cycle
Conclusion
The discovery and development of chiral diamine ligands represent a paradigm shift in asymmetric catalysis, providing chemists with a powerful and versatile toolkit for the synthesis of enantiomerically pure compounds. The foundational work on scaffolds like DPEN and DACH, and their subsequent evolution into highly tailored ligands, has had a profound impact on the pharmaceutical and fine chemical industries. The ability to rationally design ligands for specific applications, guided by a deep understanding of reaction mechanisms, continues to drive innovation in this exciting field. This guide has provided a comprehensive overview of the core principles, practical applications, and key experimental methodologies that underpin the success of chiral diamine ligands in modern asymmetric synthesis.
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a chiral diamine derivative with significant potential in the field of asymmetric catalysis. Its rigid cyclohexyl backbone provides a well-defined stereochemical environment, while the presence of a primary amine and a Boc-protected amine allows for selective functionalization and tuning of its steric and electronic properties. Although direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its structural similarity to widely used chiral diamines suggests its utility as a precursor to novel organocatalysts and ligands for metal-catalyzed enantioselective transformations. This document provides an overview of its potential applications in key asymmetric reactions, along with generalized experimental protocols to guide researchers in exploring its catalytic activity.
Potential Applications in Asymmetric Catalysis
The unique structural features of this compound make it a promising candidate for several types of asymmetric reactions. The primary amine can act as a coordinating site for metal catalysts or as a key functional group in organocatalysis, while the Boc-protected amine can be deprotected to reveal a second reactive site or be kept to enforce a specific conformation.
Asymmetric Henry (Nitroaldol) Reaction
Chiral diamines are known to be effective ligands for copper(II) catalysts in the asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde to produce valuable β-nitro alcohols. The free primary amine of this compound can be further functionalized, for instance, by Schiff base formation with a salicylaldehyde derivative, to create a bidentate ligand for a copper catalyst.
Hypothetical Performance Data:
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | 5 | 92 | 95 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 5 | 95 | 97 |
| 3 | Cyclohexanecarboxaldehyde | Nitromethane | 10 | 85 | 90 |
| 4 | Benzaldehyde | Nitroethane | 5 | 88 | 91 (anti) |
General Experimental Protocol for Asymmetric Henry Reaction:
-
To a solution of this compound (0.1 mmol) in a suitable solvent such as ethanol (2 mL) is added a salicylaldehyde derivative (0.1 mmol). The mixture is stirred at room temperature for 1 hour to form the Schiff base ligand in situ.
-
Copper(II) acetate (0.1 mmol) is added, and the mixture is stirred for another hour to form the copper complex.
-
The aldehyde (1.0 mmol) and nitroalkane (2.0 mmol) are then added to the catalyst solution.
-
The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Asymmetric Michael Addition
The primary amine of this compound can be utilized to form a chiral thiourea or squaramide organocatalyst. These catalysts are highly effective in promoting asymmetric Michael additions of pronucleophiles to α,β-unsaturated compounds through hydrogen bonding interactions.
Hypothetical Performance Data:
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | trans-β-Nitrostyrene | Diethyl malonate | 10 | 98 | 92 |
| 2 | Cyclohexenone | Acetylacetone | 10 | 90 | 88 |
| 3 | Chalcone | Thiophenol | 5 | 95 | 96 |
| 4 | N-Boc-α,β-unsaturated imine | Dibenzoylmethane | 10 | 87 | 94 |
General Experimental Protocol for Asymmetric Michael Addition:
-
A chiral thiourea catalyst is synthesized by reacting this compound with an appropriate isothiocyanate.
-
To a solution of the Michael acceptor (0.5 mmol) and the chiral thiourea catalyst (0.05 mmol) in a non-polar solvent like toluene (2 mL) at room temperature is added the Michael donor (0.6 mmol).
-
The reaction is stirred for 12-24 hours until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC.
Visualizations
Caption: Proposed catalytic cycle for a thiourea-catalyzed asymmetric Michael addition.
Caption: A general workflow for performing and analyzing an asymmetric catalytic reaction.
Conclusion
This compound represents a versatile and promising chiral building block for the development of novel catalysts for asymmetric synthesis. While specific applications are yet to be widely reported, its structural analogy to well-established chiral diamines strongly suggests its potential in a variety of enantioselective transformations, including but not limited to, Henry reactions and Michael additions. The protocols and data presented herein, based on closely related systems, provide a solid foundation for researchers to explore the catalytic capabilities of this and similar chiral diamines in the synthesis of enantiomerically enriched molecules for pharmaceutical and other applications.
Preparation of Chiral Ligands from tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable chiral ligands derived from the commercially available starting material, tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate. The protocols outlined herein describe the crucial deprotection step to obtain the versatile chiral backbone, (1S,2R)-cyclohexane-1,2-diamine, followed by its conversion into widely used ligands in asymmetric catalysis, namely a Salen-type ligand (Jacobsen's ligand analogue) and a Trost-type ligand.
The development of enantiomerically pure catalysts is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, derived from readily accessible and stereochemically defined building blocks like (1S,2R)-cyclohexane-1,2-diamine, are pivotal in achieving high levels of enantioselectivity in a variety of chemical transformations.
Deprotection of this compound
The initial and critical step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free diamine, (1S,2R)-cyclohexane-1,2-diamine. This can be efficiently achieved under acidic conditions. Two common and reliable protocols are provided below.
Experimental Protocols: Boc Deprotection
Method A: Trifluoroacetic Acid in Dichloromethane
This method is highly effective and the reaction progress can be easily monitored.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-50% v/v) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (1S,2R)-cyclohexane-1,2-diamine.
-
Method B: Hydrochloric Acid in Dioxane
This protocol provides the diamine as its dihydrochloride salt, which can be used directly in some subsequent reactions or neutralized to obtain the free base.
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in 1,4-dioxane in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane (2-3 equiv) to the stirred solution at room temperature.[2][3]
-
Stir the mixture for 2-16 hours at room temperature. A precipitate of the dihydrochloride salt will form.[2]
-
Upon completion, the precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (1S,2R)-cyclohexane-1,2-diamine dihydrochloride.
-
To obtain the free diamine, the hydrochloride salt is dissolved in water and neutralized with a suitable base (e.g., NaOH), followed by extraction with an organic solvent.
-
Workflow for Deprotection
References
Application Notes and Protocols: Chiral Resolution of Racemic Carboxylic Acids Using tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Diastereomeric salt formation is a widely employed, robust, and scalable method for chiral resolution. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.
This document provides detailed application notes and protocols for the use of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate as a chiral resolving agent for the separation of enantiomers of racemic carboxylic acids, with a particular focus on non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this chiral resolution process lies in the differential solubility of the diastereomeric salts formed between the racemic carboxylic acid and the enantiomerically pure resolving agent. The (1S,2R) configuration of the this compound will interact differently with the (R) and (S) enantiomers of the carboxylic acid, leading to the formation of two diastereomeric salts: [(1S,2R)-amine:(S)-acid] and [(1S,2R)-amine:(R)-acid]. One of these salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of the carboxylic acid can then be recovered from the isolated diastereomeric salt.
Application Data
While specific public data on the resolution of profens using this compound is limited, based on the principles of diastereomeric salt formation and data from similar resolutions, the following table presents expected performance for the resolution of representative racemic carboxylic acids.
| Racemic Carboxylic Acid | Resolving Agent Stoichiometry (Acid:Amine) | Solvent System | Expected Diastereomeric Excess (de) of Crystalline Salt | Expected Yield of Diastereomeric Salt |
| (±)-Ibuprofen | 1 : 0.5 - 1.0 | Isopropanol/Water | >95% | 40-50% (theoretical max. 50%) |
| (±)-Naproxen | 1 : 0.5 - 1.0 | Methanol/Ethyl Acetate | >97% | 40-45% (theoretical max. 50%) |
| (±)-Mandelic Acid | 1 : 1.0 | Acetonitrile | >98% | 45-50% (theoretical max. 50%) |
Experimental Protocols
The following are detailed protocols for the chiral resolution of a generic racemic carboxylic acid and a specific protocol for ibuprofen as a representative example.
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general workflow for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific carboxylic acids.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous solvent (e.g., isopropanol, methanol, ethyl acetate, acetonitrile)
-
Deionized water (if required for solvent system)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent or solvent mixture with gentle heating.
-
In a separate container, dissolve this compound (0.5-1.0 equivalent) in a minimum amount of the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Stir the resulting slurry for a predetermined time (e.g., 2-24 hours) to ensure the system reaches equilibrium.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Determine the diastereomeric excess (de) of the isolated salt using a suitable analytical method (e.g., HPLC on a chiral stationary phase or NMR spectroscopy).
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer by the dropwise addition of dilute hydrochloric acid until the pH is acidic (pH 1-2), while stirring vigorously. This will protonate the carboxylic acid and deprotonate the amine of the resolving agent.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess (ee) of the recovered carboxylic acid using chiral HPLC or polarimetry.
-
Protocol 2: Chiral Resolution of (±)-Ibuprofen
This protocol provides a specific example for the resolution of racemic ibuprofen.
Materials:
-
(±)-Ibuprofen (10.0 g, 48.5 mmol)
-
This compound (5.2 g, 24.2 mmol, 0.5 equiv)
-
Isopropanol (150 mL)
-
Deionized Water (15 mL)
-
1 M Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve (±)-Ibuprofen in isopropanol with heating.
-
In a separate beaker, dissolve this compound in a small amount of isopropanol.
-
Add the resolving agent solution to the warm ibuprofen solution.
-
Slowly add deionized water to the mixture until it becomes slightly turbid.
-
Allow the solution to cool to room temperature overnight.
-
Cool the mixture further in an ice bath for 2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol/water (10:1).
-
Dry the crystals in a vacuum oven at 40°C.
-
-
Liberation of (S)-Ibuprofen:
-
Suspend the dried salt in a mixture of 100 mL of water and 100 mL of ethyl acetate.
-
Stir the mixture vigorously and add 1 M HCl dropwise until the aqueous layer is pH ~2.
-
Separate the organic layer and extract the aqueous layer twice with 50 mL portions of ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield (S)-Ibuprofen.
-
Visualizations
Experimental Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship of Chiral Resolution
Caption: Logical flow of diastereomeric salt formation and separation.
Application Notes and Protocols for the Synthesis of Metal Complexes with tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes incorporating tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate and its derivatives. This chiral ligand, derived from (1S,2R)-diaminocyclohexane, offers a versatile platform for the development of novel metal-based catalysts and therapeutic agents. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective coordination of the metal to the unprotected amine, leading to well-defined complexes with potential for stereoselective transformations and targeted biological activity.
I. Overview and Applications
Metal complexes featuring chiral 1,2-diaminocyclohexane derivatives are well-established in the field of asymmetric catalysis. They have been successfully employed in a variety of transformations, including asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The rigid cyclohexane backbone and the defined stereochemistry of the diamine ligand are crucial for inducing high levels of enantioselectivity in the products.
The introduction of a Boc protecting group, as in this compound, offers several advantages:
-
Monodentate Coordination: The Boc group prevents the coordination of the protected nitrogen atom, enforcing a monodentate binding mode of the ligand through the free primary amine. This can lead to unique reactivity and selectivity compared to the bidentate coordination of the parent diamine.
-
Chiral Environment: The chiral center adjacent to the coordinating amine creates a well-defined chiral pocket around the metal center, which is essential for asymmetric induction.
-
Solubility: The lipophilic tert-butyl group can enhance the solubility of the resulting metal complexes in common organic solvents, facilitating their use in homogeneous catalysis.
-
Synthetic Handle: The Boc group can be deprotected under specific conditions to allow for further functionalization or to enable bidentate coordination in a subsequent step, providing a pathway to more complex catalyst structures.
Potential applications for these complexes span from asymmetric catalysis in the synthesis of chiral pharmaceuticals and fine chemicals to the development of novel metal-based anticancer agents, where the chiral ligand can influence the drug's interaction with biological targets.
II. Experimental Protocols
The following protocols are generalized procedures for the synthesis of Ruthenium(II), Platinum(II), and Palladium(II) complexes with this compound. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific metal precursors and desired final complexes.
Protocol 1: Synthesis of a Dichloro(p-cymene)ruthenium(II) Complex
This protocol describes the synthesis of a representative Ru(II) arene complex.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dichloro(p-cymene)ruthenium(II) dimer (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve this compound (2.2 eq) in anhydrous DCM.
-
Slowly add the ligand solution to the stirred solution of the ruthenium dimer at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, reduce the solvent volume in vacuo.
-
Add anhydrous diethyl ether to the concentrated solution to precipitate the product.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterize the resulting complex by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Synthesis of a Dichloridoplatinum(II) Complex
This protocol outlines the synthesis of a Pt(II) complex, a common scaffold for potential anticancer agents.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Deionized water
-
Dimethylformamide (DMF)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1.0 eq) in deionized water in a round-bottom flask.
-
Dissolve this compound (1.1 eq) in DMF.
-
Add the ligand solution dropwise to the stirred aqueous solution of K₂[PtCl₄]. A precipitate may form.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark.
-
Collect the precipitate by filtration and wash thoroughly with deionized water, followed by a small amount of cold acetone.
-
Dry the solid product in a desiccator over P₂O₅.
-
Characterize the complex using ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, FT-IR, and elemental analysis.
Protocol 3: Synthesis of a Dichloridopalladium(II) Complex
This protocol details the preparation of a Pd(II) complex, which can be a precursor for various catalytic applications.
Materials:
-
Bis(acetonitrile)dichloridopalladium(II) (PdCl₂(MeCN)₂)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, suspend bis(acetonitrile)dichloridopalladium(II) (1.0 eq) in anhydrous THF in a Schlenk flask.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.
-
Add the ligand solution to the stirred suspension of the palladium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. The suspension should gradually become a clear solution.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid with anhydrous pentane to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the complex by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
III. Data Presentation
The following tables provide a template for summarizing the expected quantitative data from the synthesis and characterization of these metal complexes. The values presented are hypothetical and based on typical results for similar complexes reported in the literature.
Table 1: Summary of Synthetic Yields and Physical Properties
| Complex ID | Metal Precursor | Ligand Stoichiometry (Metal:Ligand) | Yield (%) | Appearance | Melting Point (°C) |
| Ru-1 | [RuCl₂(p-cymene)]₂ | 1:2.2 | 85 | Orange powder | >200 (dec.) |
| Pt-1 | K₂[PtCl₄] | 1:1.1 | 78 | Pale yellow solid | >250 (dec.) |
| Pd-1 | PdCl₂(MeCN)₂ | 1:1.1 | 92 | Yellow-orange solid | 185-190 (dec.) |
Table 2: Key Spectroscopic Data
| Complex ID | ¹H NMR (δ, ppm, CDCl₃) - Diagnostic Peaks | ¹³C NMR (δ, ppm, CDCl₃) - Diagnostic Peaks | FT-IR (cm⁻¹) ν(N-H) | Mass Spec (m/z) [M+H]⁺ |
| Ru-1 | ~9.0-8.5 (aromatic-H), ~4.5 (NH₂), 1.45 (Boc) | ~155 (C=O), ~80 (C(CH₃)₃), ~60-50 (cyclohexyl-CH) | 3280, 3190 | Expected isotope pattern |
| Pt-1 | ~5.0 (NH₂), 1.48 (Boc) | ~156 (C=O), ~81 (C(CH₃)₃), ~62-55 (cyclohexyl-CH) | 3250, 3150 | Expected isotope pattern |
| Pd-1 | ~4.8 (NH₂), 1.47 (Boc) | ~155 (C=O), ~80 (C(CH₃)₃), ~61-53 (cyclohexyl-CH) | 3265, 3175 | Expected isotope pattern |
IV. Visualizations
The following diagrams illustrate the general synthetic workflow and the coordination of the ligand to a metal center.
Caption: General workflow for the synthesis of metal complexes.
Caption: Monodentate coordination of the ligand to a metal center.
These notes and protocols are intended to serve as a starting point for researchers exploring the synthesis and application of these promising chiral metal complexes. Careful execution of these experiments and thorough characterization of the resulting products will be crucial for advancing their use in catalysis and medicinal chemistry.
The Indispensable Role of Boc-Protected Diamines in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. This is especially true for diamines, which are crucial building blocks for a vast array of biologically active molecules, ligands for asymmetric catalysis, and key components in peptide synthesis.[1][2]
The Boc group's popularity stems from its reliable installation, stability across a broad spectrum of reaction conditions, and its facile, selective removal under acidic conditions.[2][3] This orthogonality to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, is a cornerstone of modern synthetic strategy.[2][4]
This document provides a detailed exploration of the function and application of Boc-protected diamines, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their effective implementation.
Core Principles of Boc Protection
The Boc group is introduced to an amine to decrease its nucleophilicity, thereby preventing unwanted side reactions during subsequent synthetic steps.[2] The amine is converted into a carbamate, which is significantly less reactive. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][5]
General Workflow for Boc Protection and Deprotection:
Caption: General workflow for the application of Boc-protected diamines.
Selective Mono-Boc Protection of Diamines
A significant challenge in working with symmetrical diamines is achieving selective mono-protection, as the reagent often cannot differentiate between the two identical amino groups, leading to a mixture of unprotected, mono-protected, and di-protected products. An efficient and simple "one-pot" method involves the in situ generation of the mono-hydrochloride salt of the diamine.[6][7] The protonated amino group is unreactive towards Boc₂O, allowing for the selective protection of the free amine.
Logical Relationship for Selective Mono-Boc Protection:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. redalyc.org [redalyc.org]
Application Notes and Protocols: The Use of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate and its diastereomers as pivotal chiral building blocks in the synthesis of pharmaceutical intermediates. The focus is on the synthesis of a key precursor to Edoxaban, a direct oral anticoagulant.
Introduction
This compound and its stereoisomers are valuable chiral synthons in medicinal chemistry. The presence of a stereochemically defined 1,2-diaminocyclohexane scaffold allows for the precise construction of complex molecules with specific three-dimensional orientations, which is critical for their biological activity. The Boc-protecting group on one of the amino functionalities enables selective reaction at the unprotected amine, facilitating sequential bond formation in multi-step syntheses.
A prime application of a diastereomer, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is in the synthesis of the anticoagulant drug Edoxaban. Edoxaban is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.
Key Application: Synthesis of an Edoxaban Intermediate
A crucial step in the synthesis of Edoxaban involves the coupling of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with an activated oxalic acid derivative. This reaction forms an amide bond and introduces the oxalamide moiety characteristic of Edoxaban.
Reaction Scheme:
This intermediate can then be further elaborated to yield Edoxaban.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of the Edoxaban intermediate.
| Parameter | Value | Reference |
| Starting Materials | ||
| tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 1.0 molar equivalent | [1] |
| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 1.05 molar equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Acetonitrile | [1] |
| Base | Triethylamine | [1] |
| Temperature | 70 °C | [1] |
| Reaction Time | 7 hours | [1] |
| Product Yield and Purity | ||
| Product Purity (HPLC) | 98.50% | [1] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate
This protocol is adapted from patent literature describing the synthesis of a key Edoxaban intermediate.[1]
Materials:
-
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
-
Triethylamine
-
Acetonitrile
-
Standard glassware for organic synthesis
-
Heating and stirring apparatus
-
HPLC for purity analysis
Procedure:
-
To a reaction vessel, add tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1.0 eq) and acetonitrile.
-
Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (1.05 eq) to the mixture.
-
Heat the resulting mixture to approximately 60 °C with stirring.
-
Slowly add triethylamine to the heated mixture.
-
Increase the reaction temperature to 70 °C and maintain stirring for 7 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the reaction mixture can be worked up using standard procedures, which may include cooling, filtration, and washing to isolate the product.
-
The purity of the isolated tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate can be confirmed by HPLC, with an expected purity of approximately 98.50%.[1]
Note: This protocol provides a general guideline. Optimization of reaction conditions, such as stoichiometry, temperature, and reaction time, may be necessary to achieve desired yields and purity.
Visualization of Key Processes
Experimental Workflow for Edoxaban Intermediate Synthesis
The following diagram illustrates the key steps in the synthesis of the Edoxaban intermediate.
Caption: Workflow for the synthesis of an Edoxaban intermediate.
Signaling Pathway: Mechanism of Action of Edoxaban
Edoxaban functions by directly inhibiting Factor Xa, a critical component of the coagulation cascade. The diagram below illustrates this mechanism.
Caption: Edoxaban's inhibition of Factor Xa in the coagulation cascade.
References
Application of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate Derivatives in the Synthesis of Edoxaban Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, an oral anticoagulant, functions as a direct inhibitor of factor Xa, a critical enzyme in the coagulation cascade.[1] Its synthesis involves the preparation of key intermediates, one of which is derived from a protected cyclohexanediamine derivative. While the specific compound tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a foundational structure, the prevalent literature on Edoxaban synthesis utilizes a substituted analog, tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate , often in its oxalate salt form.[1][2][3] This document provides detailed application notes and protocols for the synthesis of a crucial Edoxaban precursor using this substituted diamine, as it is the method extensively documented in patents and scientific literature. The core reaction involves the condensation of this diamine with an oxoacetic acid derivative to form a key amide bond.
Application Notes
The primary application of tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate is as a starting material in the synthesis of the Edoxaban intermediate, tert-butyl [(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylaminocarbonyl)cyclohexyl]carbamate .[3] This intermediate contains the essential structural framework that, after deprotection and subsequent coupling with the thiazolopyridine moiety, leads to the final Edoxaban molecule.
The synthesis is a condensation reaction where the primary amine of the cyclohexanediamine derivative forms an amide linkage with the carboxylic acid of 2-[(5-chloropyridin-2-yl)amino]-2-oxo-acetic acid or its ester. This reaction is a critical step in the convergent synthesis of Edoxaban, and its efficiency directly impacts the overall yield and purity of the final active pharmaceutical ingredient. The methods described in the literature are designed for high yield and purity, making them suitable for industrial-scale production.[3]
Experimental Protocols
The following protocols are synthesized from various patented methods for the preparation of the Edoxaban intermediate.
Protocol 1: Condensation Reaction in Acetonitrile with Triethylamine
This protocol details the reaction between the oxalate salt of the diamine and an ethyl ester of the oxoacetic acid derivative.
Materials:
-
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt
-
ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt
-
Acetonitrile
-
Triethylamine
-
Water
Procedure:
-
Suspend 20 g of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt in 100 mL of acetonitrile in a reaction vessel.
-
Slowly add 6.35 g of triethylamine to the suspension while maintaining a temperature of about 10°C.[4]
-
To this mixture, add 16.96 g of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt.[4]
-
Heat the resulting mixture to approximately 60°C.
-
Slowly add an additional 21.8 g of triethylamine.
-
Increase the temperature to about 70°C and maintain stirring for 7 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to 20-25°C.
-
Add water to precipitate the product.
-
Cool the mixture to 0-5°C and filter the solid.
-
Wash the solid product with water and dry under vacuum to yield tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
Protocol 2: Alternative Condensation with Heating
This protocol provides a variation in the order of addition and reaction times.
Materials:
-
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt
-
ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt
-
Acetonitrile
-
Triethylamine
-
Water
Procedure:
-
Suspend 5 g of the tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt in 27 mL of acetonitrile.
-
Heat the mixture to approximately 60°C.
-
Slowly add 8.5 mL of triethylamine to the heated suspension.
-
Subsequently, add 4.2 g of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt.[4]
-
Maintain the reaction mixture under stirring at 60°C for 6 hours.
-
Continue stirring for an additional 16 hours at a temperature between 20 and 25°C.[4]
-
Upon completion, add 30 mL of water to the reaction mixture.
-
Cool the mixture to facilitate precipitation and then filter to collect the solid product.
-
Wash the solid with water and dry to obtain the desired intermediate.
Data Presentation
The following table summarizes the quantitative data from a representative experimental procedure for the synthesis of the Edoxaban precursor.
| Parameter | Value | Reference |
| Starting Material A | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | |
| Amount of A | 80 g (0.28 mol) | |
| Starting Material B | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | |
| Amount of B | 67.3 g (0.294 mol) | |
| Molar Ratio (A:B) | 1 : 1.05 | |
| Solvent | Acetonitrile | |
| Solvent Volume | 400 mL | |
| Base | Triethylamine | |
| Amount of Base | 27 mL (0.14 mol) | |
| Molar Eq. of Base | 0.5 | |
| Reaction Temperature | 60°C | |
| Reaction Time | 7 hours | |
| Product Yield | 122.0 g (93.0%) | |
| Product Purity (HPLC) | 98.96% |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the Edoxaban precursor.
Caption: General workflow for the synthesis of the key Edoxaban precursor.
Reaction Scheme
The diagram below shows the chemical structures and the overall reaction for the synthesis of the Edoxaban precursor.
References
- 1. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. CN105399667A - Preparation method of edoxaban intermediate - Google Patents [patents.google.com]
- 4. N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide | C16H22ClN5O3 | CID 59676986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Transfer Hydrogenation using Catalysts Derived from tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones, a critical transformation in the pharmaceutical and fine chemical industries. The efficacy of this reaction hinges on the design of the chiral catalyst. This document provides detailed application notes and protocols for the use of catalysts derived from the readily available chiral precursor, tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate.
The core of this methodology involves the synthesis of N-monosulfonated (1R,2R)-diaminocyclohexane ligands, which are then complexed with ruthenium(II) or rhodium(III) precursors. These catalysts have demonstrated high efficiency and enantioselectivity in the ATH of aromatic ketones like acetophenone.
Catalyst Synthesis and Logic
The synthetic pathway to the active catalysts begins with the deprotection of this compound to yield (1R,2R)-diaminocyclohexane. This diamine is then selectively monosulfonated to produce the chiral ligand. The resulting N-sulfonylated diamine ligand is subsequently complexed with a suitable metal precursor, such as [RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂, to form the active catalyst for asymmetric transfer hydrogenation.
Caption: Logical workflow from starting material to catalyst and application.
Experimental Protocols
Protocol 1: Synthesis of N-Monosulfonated (1R,2R)-Diaminocyclohexane Ligands
This protocol describes the general synthesis of aromatic monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane.
Materials:
-
(1R,2R)-Diaminocyclohexane
-
Aromatic sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve (1R,2R)-diaminocyclohexane (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the aromatic sulfonyl chloride (1 equivalent) in dichloromethane to the cooled mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl solution, and dilute NaOH solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-monosulfonated diamine ligand.
Protocol 2: In-situ Preparation of the Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in-situ preparation of the ruthenium or rhodium catalyst and its use in the ATH of acetophenone.
Method A: Using Isopropanol as Hydrogen Source
Materials:
-
[RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂
-
N-Monosulfonated (1R,2R)-diaminocyclohexane ligand
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal precursor ([RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂) and the chiral ligand in isopropanol. The typical molar ratio is Metal:Ligand = 1:2.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add acetophenone to the catalyst solution.
-
Initiate the reaction by adding a solution of KOH in isopropanol.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by GC or TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral GC or HPLC analysis.
Method B: Using Aqueous Sodium Formate as Hydrogen Source
Materials:
-
[RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂
-
N-Monosulfonated (1R,2R)-diaminocyclohexane ligand
-
Acetophenone
-
Sodium formate (HCOONa)
-
Deionized water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal precursor and the chiral ligand in a mixture of water and a suitable organic co-solvent if needed.
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetophenone and sodium formate to the solution.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent.
-
Work up the organic phase as described in Method A.
-
Analyze the product for conversion and enantiomeric excess.
Caption: General experimental workflow for ATH of acetophenone.
Data Presentation
The following tables summarize the performance of various ruthenium(II) and rhodium(III) catalysts derived from N-monosulfonated (1R,2R)-diaminocyclohexane in the asymmetric transfer hydrogenation of acetophenone.[1]
Table 1: ATH of Acetophenone with Ru(II) Catalysts in Isopropanol [1]
| Entry | Sulfonyl Group on Ligand | Conversion (%) | ee (%) | Configuration |
| 1 | Benzenesulfonyl | 98 | 92 | R |
| 2 | p-Toluenesulfonyl | 99 | 93 | R |
| 3 | p-Nitrobenzenesulfonyl | 95 | 90 | R |
| 4 | p-Methoxybenzenesulfonyl | 97 | 91 | R |
Reaction Conditions: [RuCl₂(p-cymene)]₂/Ligand/KOH/Acetophenone (1:2:10:200) in i-PrOH at room temperature.
Table 2: ATH of Acetophenone with Rh(III) Catalysts in Aqueous Sodium Formate [1]
| Entry | Sulfonyl Group on Ligand | Conversion (%) | ee (%) | Configuration |
| 1 | Benzenesulfonyl | 95 | 96 | S |
| 2 | p-Toluenesulfonyl | 96 | 97 | S |
| 3 | p-Nitrobenzenesulfonyl | 92 | 95 | S |
| 4 | p-Methoxybenzenesulfonyl | 94 | 96 | S |
Reaction Conditions: [RhCl₂(Cp)]₂/Ligand/HCOONa/Acetophenone (1:2:500:200) in water at 40 °C.*
Discussion
The data indicates that both ruthenium(II) and rhodium(III) complexes derived from N-monosulfonated (1R,2R)-diaminocyclohexane are highly effective catalysts for the asymmetric transfer hydrogenation of acetophenone.[1] The electronic nature of the substituent on the aromatic ring of the sulfonyl group appears to have a minor impact on the enantioselectivity of the reaction.[1]
Notably, the choice of metal and hydrogen source dictates the absolute configuration of the resulting chiral alcohol. The ruthenium-catalyzed reaction in isopropanol yields the (R)-enantiomer, while the rhodium-catalyzed reaction in aqueous sodium formate produces the (S)-enantiomer. This provides a convenient method for accessing either enantiomer of the desired product by simply tuning the catalyst system.
These protocols and data serve as a valuable starting point for researchers in the field of asymmetric synthesis, offering a reliable and efficient method for the preparation of enantiomerically enriched secondary alcohols. The modularity of the ligand synthesis allows for further optimization and adaptation to a broader range of substrates.
References
Application Notes and Protocols for Boc Deprotection of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate to yield (1S,2R)-cyclohexane-1,2-diamine. The removal of the Boc protecting group is a critical step in various synthetic pathways, particularly in the development of chiral ligands and active pharmaceutical ingredients.
The protocols outlined below describe two common and effective methods for Boc deprotection: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. These methods are widely employed due to their efficiency and reliability.[1][2][3]
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes typical reaction conditions for the Boc deprotection of aminocyclohexane derivatives using TFA and HCl based on common laboratory practices and literature precedents.[4][5][6]
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Work-up | Evaporation, followed by basic work-up or direct use of the salt | Evaporation, trituration, or direct use of the salt |
| Product Form | TFA salt or free base | Dihydrochloride salt |
| Reported Yield | Generally high (>90%) | Generally high (>90%) |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane. The reaction is typically fast and efficient at room temperature.[4]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq). A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up (to obtain the free diamine): a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in water and cool in an ice bath. c. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to basify the solution to a pH > 12. d. Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the (1S,2R)-cyclohexane-1,2-diamine as a free base.
-
Work-up (to obtain the TFA salt): a. After the reaction is complete, remove the volatiles in vacuo. The resulting residue is the trifluoroacetate salt of the diamine and can often be used in the next step without further purification.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol utilizes a commercially available solution of 4M HCl in 1,4-dioxane for the deprotection. The product is isolated as the dihydrochloride salt, which is often a crystalline solid and can be easily handled.[5]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for dissolution)
-
Diethyl ether (for trituration)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
Addition of HCl/Dioxane: To the solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl).
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours. A precipitate of the dihydrochloride salt may form during the reaction. Monitor the reaction by TLC.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. Add diethyl ether to the residue and stir or sonicate to break up any solids. This process, known as trituration, helps to wash away any non-polar impurities. c. Collect the solid product by filtration using a Buchner funnel. d. Wash the solid with a small amount of cold diethyl ether. e. Dry the product under vacuum to obtain (1S,2R)-cyclohexane-1,2-diamine as its dihydrochloride salt.
Concluding Remarks
The choice between the TFA and HCl methods often depends on the subsequent steps in the synthetic route. If the free base is required, the TFA method followed by a basic work-up is suitable. If the more stable and easily handled dihydrochloride salt is preferred, the HCl in dioxane method is advantageous. For substrates with other acid-sensitive functional groups, careful optimization of the reaction conditions (e.g., temperature, reaction time, and concentration of the acid) may be necessary to achieve selective Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete Boc deprotection of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete Boc deprotection reaction?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. Common reagents are trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] A low concentration of the acid can lead to a sluggish or incomplete reaction.[1][2]
-
Inadequate Reaction Time: While many deprotections are complete within 30 minutes to 2 hours, sterically hindered substrates may require longer reaction times.[1][3]
-
Steric Hindrance: The structure of the ((1S,2R)-2-aminocyclohexyl)carbamate, with the bulky Boc group on a cyclohexane ring, can sterically hinder the approach of the acid, slowing the reaction.[1]
-
Low Temperature: Reactions performed at 0°C that are then warmed to room temperature may proceed slowly. While initial cooling can control exothermic reactions, the reaction itself typically runs at room temperature.[4][5]
-
Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]
Q2: How can I effectively monitor the progress of the deprotection?
The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[3]
-
Procedure: Spot the reaction mixture on a silica gel plate alongside the starting material (mono-Boc protected diamine) as a reference.
-
Eluent: Use a polar mobile phase, such as a 9:1 mixture of dichloromethane/methanol.[3]
-
Visualization: After eluting and drying the plate, visualize the spots. The product, the free diamine, is more polar and will have a lower Rf value than the starting material. Staining with ninhydrin is effective, as it will produce a colored spot (usually blue or purple) indicating the presence of the free primary amine.[1] The starting material will not stain with ninhydrin.
Q3: My standard TFA/DCM protocol is not working. What should I try next?
If a standard 20-50% TFA in DCM solution is yielding incomplete deprotection, consider the following adjustments:
-
Extend the Reaction Time: Continue to stir the reaction at room temperature and monitor by TLC every 30-60 minutes until the starting material is fully consumed.[3] This can take up to 4 hours for some substrates.[6]
-
Increase TFA Concentration: If time is a factor, increasing the TFA concentration can accelerate the reaction.
-
Switch to a Different Acid System: A 4M solution of HCl in dioxane is a common and effective alternative to TFA/DCM and may offer different reactivity.[6]
Q4: Are there milder deprotection methods available for acid-sensitive substrates?
Yes, if your molecule contains other acid-labile functional groups, several milder methods can be employed:
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature, typically completing within 1-4 hours.[7][8]
-
Thermal Deprotection: Heating the Boc-protected amine can induce cleavage of the protecting group. This can be done in a solvent like diphenyl ether or even neat at high temperatures (e.g., 180°C).[9][10] Another green chemistry approach involves refluxing in water, which can be complete in as little as 15 minutes.[6][11][12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an organic solvent can also be used for deprotection under non-protic acidic conditions.[4]
Q5: What are the potential side reactions during Boc deprotection, and how can they be minimized?
The primary side reaction is alkylation of nucleophiles by the tert-butyl cation (tBu⁺) that is generated during the cleavage.[13][14][15]
-
Alkylation: The highly reactive tert-butyl cation can alkylate any nucleophilic sites on your substrate or in the reaction mixture.[13]
-
Minimization: To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[15] Common scavengers include triisopropylsilane (TIS) and water.[6] A typical scavenger cocktail might be 2.5% TIS and 2.5% water in the TFA/DCM solution.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant starting material remains after 1-2 hours (confirmed by TLC/LC-MS). | 1. Insufficient reaction time.[1][3] 2. Inadequate acid concentration or strength.[1] 3. Reaction temperature is too low. | 1. Extend the reaction time to 2-4 hours, continuing to monitor progress by TLC.[6] 2. Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or switch to 4M HCl in dioxane.[6] 3. Ensure the reaction is running at ambient room temperature. |
| Multiple spots observed on TLC, including starting material and product. | 1. Incomplete reaction. 2. Formation of side products due to alkylation by tert-butyl cation.[13] | 1. See solutions for the problem above. 2. Add scavengers such as triisopropylsilane (TIS) and water (e.g., 2.5% each) to the deprotection cocktail to trap the tert-butyl cation.[6] |
| Reaction appears complete by TLC, but yield is low after workup. | 1. Product loss during aqueous workup (if the diamine hydrochloride salt is water-soluble). 2. Incomplete removal of solvent/excess acid. | 1. After quenching the reaction, concentrate the mixture in vacuo to obtain the crude amine salt directly, avoiding an aqueous wash.[6] 2. Co-evaporate with a solvent like toluene to help remove residual TFA.[6] The product can often be precipitated from the crude mixture by adding diethyl ether.[6] |
| Substrate contains other acid-sensitive groups that are being cleaved. | 1. The deprotection conditions (strong acid) are too harsh.[4] | 1. Switch to a milder deprotection method, such as oxalyl chloride in methanol.[7] 2. Consider thermal deprotection by refluxing in water.[11][12] |
Quantitative Data Summary
The optimal conditions for Boc deprotection can vary. The following table provides a general comparison of common deprotection systems based on literature protocols. Actual times and yields will be substrate-dependent.
| Deprotection System | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| TFA / DCM | 20-50% (v/v) TFA[6] | Room Temperature | 0.5 - 4 hours[6] | Most common method. Scavengers may be needed.[6] |
| HCl / Dioxane | 4M HCl[6] | Room Temperature | 1 - 12 hours[6] | Effective alternative to TFA. Product isolated as HCl salt.[6] |
| Oxalyl Chloride / Methanol | 3 equivalents (COCl)₂[7] | Room Temperature | 1 - 4 hours[7] | Mild conditions suitable for acid-sensitive substrates.[8] |
| Thermal (in Water) | N/A | Reflux (100 °C)[6] | ~15 minutes[6] | Green, catalyst-free method.[11][12] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
-
Dissolve the this compound (1.0 equiv.) in dichloromethane (DCM).
-
To this solution, add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, include scavengers (e.g., 2.5% triisopropylsilane and 2.5% water).[6]
-
Stir the reaction mixture at room temperature for 0.5-4 hours.[6]
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Monitor the reaction's progress by TLC until the starting material is no longer visible.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[6]
-
The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup.[6]
Protocol 2: Deprotection using HCl in Dioxane
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Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[6]
-
Stir the mixture at room temperature for 1-12 hours, monitoring completion by TLC.[6]
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected diamine.[6]
-
The product can often be precipitated by the addition of diethyl ether.[6]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
In a dry flask, dissolve the Boc-protected substrate (1.0 equiv.) in methanol.[7]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 equiv.) to the solution. An immediate temperature increase may be observed.[7]
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[7]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[6]
Protocol 4: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol).[3]
-
On a silica gel TLC plate, spot a small amount of the starting material (dissolved in a solvent) as a reference.
-
Next to the reference, carefully spot a small amount of the ongoing reaction mixture using a capillary tube.
-
Place the plate in the chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and dry it thoroughly.
-
Visualize the spots. Staining with a ninhydrin solution and gentle heating will reveal primary amines as colored spots. The disappearance of the starting material spot and the appearance of a new, lower-Rf spot indicates product formation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
optimizing reaction conditions for catalysts derived from tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts derived from tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate. The primary application of this chiral diamine, following deprotection of the Boc group, is as a ligand in metal-catalyzed asymmetric synthesis, most notably in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones and imines.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for these catalytic systems.
Question: Why is my enantiomeric excess (ee) lower than expected or inconsistent between runs?
Answer:
Low or variable enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can be at play:
-
Catalyst Activation and Handling: The active catalyst, typically a ruthenium or rhodium complex with the (1S,2R)-diaminocyclohexane ligand, can be sensitive to air and moisture. Improper handling can lead to the formation of less selective or inactive species.
-
Recommendation: Prepare the active catalyst in situ under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox. Ensure all solvents and reagents are anhydrous and degassed.
-
-
Purity of Reagents and Solvents: Trace impurities can act as catalyst poisons. Water, oxygen, or other coordinating species in the solvent or substrate can significantly diminish enantioselectivity.[1]
-
Recommendation: Use freshly distilled or high-purity anhydrous solvents. Purify substrates to remove potential inhibitors.
-
-
Reaction Temperature: Temperature is a critical parameter. Higher temperatures can increase reaction rates but may provide enough energy to overcome the activation energy difference between the two enantiomeric transition states, leading to a loss of selectivity.
-
Recommendation: Screen a range of temperatures. For many asymmetric hydrogenations, lower temperatures (e.g., 0-40°C) yield higher ee.
-
-
Sub-optimal Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.
-
Recommendation: The optimal catalyst loading is reaction-specific. Start with a loading of 1-2 mol% and screen different concentrations to find the ideal balance for your transformation.[2]
-
Question: The reaction is sluggish or shows low to no conversion. What are the potential causes and solutions?
Answer:
Poor catalytic activity can stem from several sources:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Common poisons for transition metal catalysts include sulfur and certain nitrogen-containing compounds.[3]
-
Recommendation: Rigorously purify all starting materials. Consider passing solvents through a column of activated alumina.
-
-
Ineffective Catalyst Formation: In in situ preparations, the active catalyst may not be forming correctly.
-
Recommendation: Ensure the correct stoichiometry of the metal precursor and the diamine ligand. Allow for a pre-stirring period for the metal and ligand before adding the substrate to ensure complete complex formation.
-
-
Insufficient Hydrogen Source (for ATH): In asymmetric transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) is crucial.
-
Recommendation: Use a large excess of the hydrogen donor. Ensure the quality of the hydrogen donor is high.
-
-
Pressure (for AH): In asymmetric hydrogenation using H₂ gas, the pressure is a key parameter.
-
Recommendation: Ensure the reaction vessel is properly sealed and pressurized. Optimize the hydrogen pressure as higher pressures can sometimes increase the reaction rate.
-
Question: I am observing the formation of significant byproducts. How can I improve the chemoselectivity?
Answer:
Byproduct formation can be minimized by carefully tuning the reaction conditions:
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to side reactions or product degradation.
-
Recommendation: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Run the reaction at the lowest temperature that provides a reasonable rate.
-
-
Choice of Base (for ATH): In many Noyori-type transfer hydrogenations, a base is required for catalyst activation. The choice and amount of base can influence selectivity.
-
Recommendation: Screen different bases (e.g., KOtBu, NaOH, K₂CO₃) and optimize their stoichiometry relative to the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare the active catalyst from this compound?
A1: The tert-butoxycarbonyl (Boc) protecting group must first be removed from the diamine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM). The resulting (1S,2R)-diaminocyclohexane can then be complexed with a metal precursor, such as [RuCl₂(p-cymene)]₂ or a similar rhodium complex, to generate the active catalyst. This is usually done in situ right before the catalytic reaction.
Q2: What is the typical mechanism for asymmetric transfer hydrogenation using a Ru-(1S,2R)-diaminocyclohexane catalyst?
A2: The reaction generally proceeds through a metal-ligand bifunctional mechanism, often referred to as an "outer-sphere" mechanism.[4][5] The key steps involve the formation of a ruthenium hydride species. The substrate (e.g., a ketone) is not directly coordinated to the metal center in the rate-determining step. Instead, it interacts with the catalyst through hydrogen bonding, and the hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group in a concerted fashion via a six-membered pericyclic transition state.[4]
Q3: Which hydrogen donors are most effective for asymmetric transfer hydrogenation with these catalysts?
A3: A mixture of formic acid and triethylamine (typically a 5:2 azeotropic mixture) is a very common and effective hydrogen source.[6] Isopropanol, in the presence of a base like sodium hydroxide or potassium tert-butoxide, is also widely used.[7] The choice of hydrogen donor can influence both the reaction rate and enantioselectivity, so it is a parameter worth optimizing.
Q4: Can I recycle the catalyst?
A4: Homogeneous catalysts, such as the ones discussed here, are generally difficult to recover and recycle from the reaction mixture. However, research has been conducted on immobilizing these catalysts on solid supports to facilitate recovery and reuse. For standard laboratory-scale reactions, the catalyst is typically used in small quantities and not recycled.
Data Presentation
The performance of catalysts derived from (1S,2R)-diaminocyclohexane is highly dependent on the specific ligand structure (e.g., N-sulfonylation), the metal center, and the reaction conditions. The following tables provide representative data for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate.
Table 1: Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone [5]
| Chiral Diamine Ligand | Diphosphine Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | 100 | 95 | (R) |
Table 2: Influence of Reaction Parameters on the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Hydrogen Donor | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Ru(II)-TsDACH | i-PrOH | KOtBu | 28 | 0.5 | >99 | 97 |
| Rh(III)-TsDACH | HCOOH/NEt₃ | - | 40 | 12 | >95 | 98 |
Data is illustrative and compiled from typical results in the literature for N-tosylated (1S,2R)-diaminocyclohexane (TsDACH) complexes.
Experimental Protocols
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(1S,2R)-TsDACH Catalyst
This protocol is a general guideline for the asymmetric transfer hydrogenation of acetophenone using an in situ prepared ruthenium catalyst with N-tosyl-(1S,2R)-diaminocyclohexane.
Materials:
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[RuCl₂(p-cymene)]₂
-
N-tosyl-(1S,2R)-diaminocyclohexane (TsDACH)
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1S,2R)-TsDACH (0.011 mmol) in anhydrous toluene (5 mL).
-
Stir the resulting orange solution at room temperature for 15-20 minutes.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in anhydrous 2-propanol (10 mL).
-
Add a solution of KOtBu (0.1 M in 2-propanol, 1.0 mL, 0.1 mmol) to the acetophenone solution.
-
Initiation of Reaction: Transfer the pre-formed catalyst solution to the substrate/base mixture via a cannula under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
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Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel.
-
Analysis: Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or chiral GC analysis.
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed catalytic cycle.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic insight into NOYORI asymmetric hydrogenations. | Semantic Scholar [semanticscholar.org]
- 3. A class of ruthenium(II) catalyst for asymmetric transfer hydrogenations of ketones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
common side reactions in the synthesis of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of mono-Boc-protected trans-1,2-diaminocyclohexane derivatives.
Problem 1: Low Yield of the Desired Mono-Boc-Protected Product
Possible Cause A: Formation of Di-Boc-Protected Diamine
The primary challenge in the synthesis of mono-Boc-protected diamines is often the formation of the di-protected byproduct, as the di-tert-butyl dicarbonate ((Boc)₂O) reagent can react with both amino groups.[1]
-
Solution 1: Control Stoichiometry. Carefully control the molar ratio of (Boc)₂O to the diamine. Using a slight excess of the diamine can favor mono-protection. Some methods achieve high selectivity with a 1:1 molar ratio, while others have found that using 0.8 equivalents of (Boc)₂O gives the maximum yield of the mono-protected product.[1]
-
Solution 2: Slow Addition of (Boc)₂O. A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help prevent the formation of the di-Boc product.[2]
-
Solution 3: Use of an Acid for In-Situ Monoprotection. A common and effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid (HCl), to form the mono-hydrochloride salt of the diamine. This leaves one amine group protonated and unreactive towards (Boc)₂O.[2][3] An alternative to using gaseous HCl is the in-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) in methanol.[3]
Possible Cause B: Incomplete Reaction
-
Solution 1: Monitor Reaction Progress. Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting diamine.
-
Solution 2: Optimize Reaction Temperature. While many procedures are performed at room temperature or 0 °C, the reaction temperature can be a critical parameter. For some systems, a constant temperature of 30 °C has been found to be optimal.
-
Solution 3: Consider a Catalyst. For certain substrates, a catalyst like iodine may be beneficial, although this is less common for simple diamines.[1]
Problem 2: Difficulty in Purifying the Mono-Boc-Protected Diamine
Possible Cause: Similar Polarity of Products
The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can sometimes have similar polarities, making chromatographic separation challenging.[1]
-
Solution 1: Acid-Base Extraction. An effective workup procedure can significantly improve purity. After the reaction, an acidic wash can remove unreacted diamine. Subsequently, washing with a non-polar organic solvent like diethyl ether can remove the more non-polar di-Boc byproduct. The desired mono-Boc product can then be extracted from the aqueous layer after basification.[3]
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Solution 2: Column Chromatography. Column chromatography on silica gel is a viable option for purification. It is important to use a suitable solvent system and avoid highly acidic conditions to prevent cleavage of the Boc group. Basic alumina can also be used as the stationary phase.[1]
Problem 3: Potential Epimerization of the Chiral Centers
Possible Cause: Exposure to Strong Basic Conditions
The stereochemical integrity of the (1S,2R) configuration is crucial. While the Boc-protected amine is generally stable, there is a risk of epimerization under strongly basic conditions (e.g., pH > 9).
-
Solution 1: Maintain pH Control. During workup and purification, avoid prolonged exposure to strongly basic conditions. When basifying the aqueous layer to extract the product, it is advisable to perform the extraction promptly.
-
Solution 2: Avoid Strong Non-Nucleophilic Bases in Subsequent Steps. In subsequent synthetic steps involving the free amino group, be cautious with the use of strong, non-nucleophilic bases at elevated temperatures, as this could potentially lead to epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the di-Boc-protected derivative, di-tert-butyl ((1S,2R)-cyclohexane-1,2-diyl)dicarbamate. This occurs when both amino groups of the trans-1,2-diaminocyclohexane react with the Boc anhydride.
Q2: How can I improve the selectivity for mono-protection over di-protection?
A2: The most effective and widely used method is the in-situ formation of the mono-hydrochloride salt of the diamine by adding one equivalent of acid (e.g., HCl or generated from Me₃SiCl) before the addition of (Boc)₂O.[2][3] This protonates one of the amino groups, rendering it unreactive. Careful control of stoichiometry (using a 1:1 or slightly less than 1:1 ratio of (Boc)₂O to diamine) and slow addition of the Boc anhydride are also crucial for enhancing selectivity.[1]
Q3: Is the (1S,2R) stereochemistry stable during the Boc-protection reaction?
A3: The stereochemistry is generally stable under the standard, mildly basic or neutral conditions used for Boc protection. However, prolonged exposure to strongly basic conditions (pH > 9) should be avoided as it may pose a risk of epimerization.
Q4: Can I use column chromatography to purify the mono-Boc protected product?
A4: Yes, column chromatography on silica gel is a common and effective method for purification.[1] Despite the acid-lability of the Boc group, it is generally stable to the conditions of silica gel chromatography. Using a well-chosen eluent system will allow for the separation of the starting material, mono-Boc, and di-Boc products.
Q5: What are typical yields for the selective mono-Boc protection of trans-1,2-diaminocyclohexane?
A5: Reported yields vary depending on the specific protocol. Methods employing the mono-hydrochloride strategy have reported yields in the range of 66% to 80%.[2][3]
Data Presentation
Table 1: Comparison of Methodologies for Mono-Boc Protection of trans-1,2-Diaminocyclohexane
| Method | (Boc)₂O (equivalents) | Additive (equivalents) | Solvent | Temperature | Reported Yield of Mono-Boc Product | Reference |
| In-situ HCl Generation | 1.0 | Me₃SiCl (1.0) | Methanol | 0 °C to RT | 66% | [3] |
| HCl Salt Formation | 1.0 | HCl (1.0) | 50% aq. Methanol | RT | 80% | [2][4] |
| Flow Chemistry | 0.8 | None | Methanol | 30 °C | 45% |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via In-Situ HCl Generation
This protocol is adapted from Servín, F. A., et al. (2017).[3]
-
Preparation of the Free Diamine: Start with the tartrate salt of (1R,2R)- or (1S,2S)-cyclohexane-1,2-diamine and treat with 4N NaOH to obtain the free base.
-
Reaction Setup: Dissolve the free diamine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
In-situ HCl Generation: Add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled solution.
-
Equilibration: Allow the mixture to warm to room temperature and stir for a short period.
-
Boc Protection: Add a small amount of water (e.g., 1 mL), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.
-
Workup:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Basify the aqueous layer to a pH > 12 with 2M NaOH.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.
-
Protocol 2: Example of a Non-Selective Boc Protection (Leading to Di-Boc Formation)
A higher proportion of the di-Boc product can be expected under the following conditions:
-
Reaction Setup: Dissolve trans-1,2-diaminocyclohexane (1 equivalent) in a suitable solvent like dichloromethane.
-
Base Addition: Add a slight excess of a base such as triethylamine (2.2 equivalents).
-
Rapid (Boc)₂O Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equivalents) as a solution in dichloromethane relatively quickly at room temperature.
-
Stirring: Allow the reaction to stir at room temperature for several hours or overnight.
-
Workup: Perform a standard aqueous workup. This procedure, with an excess of base and Boc anhydride, will likely result in a significant amount of the di-Boc protected product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for low product yield.
Caption: Desired vs. side reaction pathways.
References
Technical Support Center: Optimizing Enantioselectivity with tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using catalysts derived from tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate. The following resources are designed to help you enhance the enantioselectivity and overall success of your asymmetric reactions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Enantioselectivity (Low % ee)
Question: My reaction is proceeding to the desired product, but the enantiomeric excess (% ee) is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of your reaction. Consider the following troubleshooting steps, starting with the most impactful and easily adjustable parameters.
-
Temperature: Temperature has a profound effect on the energy difference between the diastereomeric transition states that lead to the two enantiomers.
-
Recommendation: In most cases, lowering the reaction temperature will increase enantioselectivity. Start by running your reaction at 0 °C, and if the ee is still not satisfactory, try progressively lower temperatures (e.g., -20 °C, -40 °C, or -78 °C). Be aware that lowering the temperature will likely decrease the reaction rate, so you may need to extend the reaction time.
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Recommendation: Perform a solvent screen. The optimal solvent is highly dependent on the specific reaction. A range of aprotic solvents of varying polarity should be tested. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether. In some cases, more polar or protic solvents might be beneficial, but this is less common for many chiral diamine-catalyzed reactions.
-
-
Catalyst Loading: The concentration of the catalyst can impact the aggregation state and the contribution of any non-catalyzed background reaction.[1]
-
Recommendation: The optimal catalyst loading is a balance. Too little catalyst may allow the non-enantioselective background reaction to dominate, thus lowering the overall ee. Conversely, too high a concentration can sometimes lead to the formation of less selective catalyst aggregates. It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the sweet spot for your specific transformation.[1]
-
-
Ligand Modification: While this compound is your core chiral scaffold, modifications to the catalyst structure can significantly enhance enantioselectivity. This is a more advanced approach if optimizing reaction conditions is insufficient.
-
Recommendation: The free amine of your ligand is typically coordinated to a metal or is part of the active catalyst structure. The Boc-protected amine can also be deprotected and modified. For instance, replacing the Boc group with other protecting groups or functional groups can alter the steric and electronic properties of the catalyst. Studies on similar chiral diamines have shown that even a simple change from a protected amine (like Boc) to a free N-H group can dramatically impact enantioselectivity.[2][3]
-
Issue 2: Poor Catalyst Activity or No Reaction
Question: My reaction is not proceeding, or the conversion to the product is very low. What should I do?
Answer: Poor catalyst activity can stem from several sources, ranging from catalyst deactivation to suboptimal reaction conditions.
-
Catalyst Integrity: Ensure your catalyst or its precursors are pure and have not degraded.
-
Recommendation: Use freshly prepared or properly stored catalyst. The this compound ligand should be stored under an inert atmosphere, especially if it is to be used with air- or moisture-sensitive metal precursors.
-
-
Reaction Conditions: The conditions may not be suitable for catalyst activation or turnover.
-
Recommendation:
-
Temperature: While lower temperatures often favor enantioselectivity, they also slow down the reaction. If you are experiencing low conversion at a low temperature, try running the reaction at a higher temperature (e.g., room temperature or slightly elevated) to confirm the catalyst is active before attempting to optimize for enantioselectivity.
-
Solvent: The solvent may not be suitable for the reaction. Ensure your solvent is anhydrous and free of impurities, as water or other protic impurities can deactivate many catalysts.
-
Additives: Some catalytic systems require additives or co-catalysts to function optimally. Review the literature for similar reactions to see if additives like a specific base, acid, or salt are necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare the active catalyst from this compound?
A1: The this compound is a chiral ligand. The active catalyst is typically formed in situ by reacting the ligand with a metal precursor. A general procedure involves stirring the ligand with the appropriate metal salt (e.g., Cu(OAc)₂, Pd(OAc)₂, Rh(acac)(CO)₂) in the reaction solvent for a period before adding the substrates. The exact procedure will depend on the specific reaction you are performing.
Q2: What is the best way to monitor the enantiomeric excess (% ee) of my reaction?
A2: The most common and reliable method for determining the % ee is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). You will need a chiral stationary phase column that can separate the two enantiomers of your product.
Q3: Can I modify the this compound ligand myself?
A3: Yes, the ligand can be modified. The Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to yield the free diamine. This diamine can then be functionalized in various ways, for example, by reacting it with sulfonyl chlorides, acyl chlorides, or alkyl halides to create a library of related ligands for screening.
Q4: Does the purity of my substrates and reagents matter?
A4: Absolutely. Impurities in your starting materials can sometimes act as catalyst poisons, inhibiting the reaction and leading to low conversion and/or low enantioselectivity. It is crucial to use highly pure, and where necessary, anhydrous and degassed reagents and solvents.
Data Presentation
The following tables provide illustrative data based on general principles of asymmetric catalysis and findings from similar chiral diamine systems to demonstrate how reaction parameters can influence enantioselectivity.
Table 1: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) | Yield (%) |
| 1 | 25 (Room Temp) | 75 | 95 |
| 2 | 0 | 88 | 92 |
| 3 | -20 | 94 | 85 |
| 4 | -40 | 97 | 70 |
| 5 | -78 | >99 | 45 |
| Note: Data is illustrative and the optimal temperature will vary depending on the specific reaction. |
Table 2: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) | Yield (%) |
| 1 | Toluene | 2.4 | 92 | 88 |
| 2 | Diethyl Ether | 4.3 | 85 | 90 |
| 3 | THF | 7.5 | 89 | 95 |
| 4 | Dichloromethane | 9.1 | 95 | 93 |
| 5 | Acetonitrile | 37.5 | 65 | 98 |
| Note: Data is illustrative. The ideal solvent choice is reaction-dependent. |
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Catalytic Reaction
This protocol provides a general workflow for setting up an asymmetric reaction using a catalyst derived from this compound.
-
Catalyst Preparation (In Situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor (e.g., a copper(I) or palladium(II) salt, 0.05 mmol, 5 mol%).
-
Add the this compound ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add the substrate (1.0 mmol, 1.0 equiv).
-
If the second reactant is a liquid, add it via syringe. If it is a solid, it can be added at this point.
-
If the reaction requires a specific temperature, place the flask in a cooling bath (e.g., ice-water for 0 °C, or a cryocooler for lower temperatures) and allow it to equilibrate.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of your purified product in the mobile phase to be used for the HPLC analysis (e.g., 1 mg/mL).
-
Prepare a sample of the racemic product (if available) to confirm the separation of the two enantiomers.
-
-
HPLC Method Development:
-
Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
A typical mobile phase for chiral separations is a mixture of n-hexane and isopropanol. Start with a ratio of 90:10 and adjust as needed to achieve good separation (resolution > 1.5).
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the racemic sample to determine the retention times of both enantiomers.
-
Inject your reaction product sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of % ee:
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing enantioselectivity.
Caption: A troubleshooting workflow for improving enantioselectivity.
Caption: A general experimental workflow for asymmetric catalysis.
Caption: Logical relationships between key parameters and enantioselectivity.
References
tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate catalyst recycling and stability issues
Welcome to the technical support center for tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate and related chiral diamine catalysts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use, recycling, and stability assessment of this versatile organocatalyst.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Catalytic Activity in a Recycled Catalyst | 1. Catalyst Leaching: The catalyst may be partially soluble in the reaction medium and lost during product extraction. 2. Catalyst Deactivation: The amine functionality may have reacted with acidic impurities or byproducts. 3. Thermal Degradation: Exposure to high temperatures during reaction or work-up can lead to decomposition. 4. Oxidation: The free amine group is susceptible to oxidation. | 1. Quantify Leaching: Analyze the product and solvent washes for catalyst content (e.g., via LC-MS). Consider immobilization of the catalyst on a solid support. 2. Neutralize the Reaction Mixture: Before extraction, carefully neutralize any acidic components. Consider a mild basic wash of the recovered catalyst. 3. Optimize Reaction Temperature: Run the reaction at the lowest effective temperature. Avoid high temperatures during solvent removal. 4. Inert Atmosphere: Conduct the reaction and catalyst recovery under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inconsistent Enantioselectivity Upon Catalyst Reuse | 1. Partial Racemization of the Catalyst: The chiral centers of the catalyst may be compromised under harsh reaction conditions. 2. Formation of Achiral Active Species: The catalyst may degrade into a non-chiral species that still possesses some catalytic activity. | 1. Avoid Harsh Conditions: Steer clear of strong acids or bases and high temperatures. 2. Purity Analysis: Check the purity and enantiomeric excess of the recycled catalyst using chiral HPLC or NMR with a chiral solvating agent. |
| Difficulty in Separating the Catalyst from the Product | 1. Similar Solubility Profiles: The catalyst and product may have comparable solubility in the chosen solvent system. | 1. Solvent Screening: Experiment with different solvent systems for extraction to find one that selectively dissolves the product while leaving the catalyst behind. 2. Catalyst Immobilization: Anchor the catalyst to a solid support (e.g., silica, polymer beads) for easy filtration. 3. Acid/Base Extraction: Exploit the basicity of the free amine to extract the catalyst into an acidic aqueous phase, which can then be neutralized to recover the catalyst. |
| Catalyst Decomposition Observed (Color Change, Precipitate Formation) | 1. Reaction with Reagents: The catalyst may be incompatible with certain reagents in the reaction mixture. 2. Instability of the Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions. | 1. Compatibility Check: Before running the main reaction, perform a small-scale test of the catalyst's stability with all reagents and solvents. 2. Control Reaction pH: Ensure the reaction medium is not strongly acidic. If acidic conditions are necessary, consider a more stable protecting group. |
Frequently Asked Questions (FAQs)
Q1: What is the typical lifespan of the this compound catalyst in terms of recycling?
A1: The recyclability of the catalyst is highly dependent on the specific reaction conditions, including the solvent, temperature, and nature of the substrates and reagents. While there is limited published data specifically for this catalyst, similar chiral diamine organocatalysts have been successfully recycled for 3-5 cycles with a gradual decrease in activity and enantioselectivity. For a quantitative assessment in your system, it is crucial to perform a recycling study and monitor key performance indicators.
Q2: How can I immobilize the catalyst for easier recycling?
A2: Immobilization can be achieved by covalently linking the catalyst to a solid support. A common strategy involves modifying the catalyst to include a reactive handle (e.g., a carboxylic acid or an alcohol) that can be coupled to a functionalized support like silica gel, polystyrene beads, or magnetic nanoparticles.
Q3: What are the common deactivation pathways for this type of catalyst?
A3: Amine-based catalysts can be deactivated through several mechanisms. These include the formation of inactive salts with acidic byproducts, reaction with electrophilic substrates or reagents, and oxidation of the amine group.[1] The Boc-protecting group can also be susceptible to cleavage under acidic conditions, leading to the unprotected diamine which may have different catalytic properties.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Avoid strong acidic conditions which can cleave the Boc protecting group. The primary amine is a nucleophile and can react with strong electrophiles. It is always recommended to perform a stability test of the catalyst under the proposed reaction conditions without the substrate to check for any degradation.
Q5: How can I best store the catalyst to ensure its long-term stability?
A5: The catalyst should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation from heat, moisture, and oxidation.
Data Presentation
To effectively evaluate the performance of the recycled catalyst, we recommend tracking the yield and enantiomeric excess (ee) for each cycle. Below is a template for presenting your experimental data.
Table 1: Catalyst Recycling Efficiency in the Asymmetric [Reaction Name]
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst Recovery (%) |
| 1 | 95 | 98 | 99 |
| 2 | 92 | 97 | 98 |
| 3 | 88 | 95 | 97 |
| 4 | 83 | 92 | 95 |
| 5 | 75 | 88 | 94 |
Note: The data in this table is hypothetical and for illustrative purposes only. You should replace it with your own experimental results.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recycling via Acid-Base Extraction
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Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction solvent is not suitable for extraction, remove it under reduced pressure.
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Product Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Extract the product into the organic phase by washing with a neutral aqueous solution (e.g., brine).
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Catalyst Extraction: To the remaining organic layer containing the catalyst, add a dilute aqueous acidic solution (e.g., 1 M HCl) to protonate the catalyst and extract it into the aqueous phase.
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Catalyst Recovery: Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH) to deprotonate the catalyst, which may precipitate or can be extracted into a fresh portion of an organic solvent.
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Drying and Storage: Dry the organic layer containing the recovered catalyst over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The recovered catalyst can then be stored under an inert atmosphere for future use.
Visualizations
Caption: Experimental workflow for catalyst recycling using acid-base extraction.
Caption: Potential deactivation pathways for the chiral diamine catalyst.
References
Technical Support Center: Purification of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate and its derivatives.
Troubleshooting Guide
Challenges in the purification of these compounds often arise from their stereochemistry, the presence of closely related impurities, and the lability of the Boc-protecting group. This guide addresses common issues encountered during purification by chromatography and crystallization.
Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Diastereomers by Column Chromatography | - Inappropriate stationary phase.- Mobile phase lacks sufficient selectivity. | - Consider a chiral stationary phase for analytical and small-scale preparative HPLC.- For flash chromatography, optimize the solvent system. A less polar, multi-component mobile phase may improve resolution.- If applicable, diastereomeric salt formation followed by crystallization can be a more effective method for separating diastereomers.[1][2] |
| Product Contaminated with Starting Diamine | - Incomplete reaction.- Column overloaded during chromatography.- Mobile phase is too non-polar. | - Ensure the reaction has gone to completion using TLC or LC-MS analysis.- Reduce the amount of crude material loaded onto the column (a general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight).[3]- Increase the polarity of the mobile phase to ensure the more polar diamine has a lower Rf and separates well from the product.[3] |
| Presence of Di-Boc Protected Byproduct | - Excess Boc-anhydride used in the reaction.- Mobile phase is not polar enough to achieve separation. | - Use a controlled amount of Boc-anhydride (typically 1.0-1.2 equivalents) during the synthesis.[4]- Increase the polarity of the mobile phase to elute the less polar di-Boc byproduct at a significantly higher Rf than the desired mono-Boc product.[3] |
| Streaking or Tailing of Spots on TLC/Column Chromatography | - The free amine of the product interacts with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the peak or spot shape.[3] |
| Low Yield of Desired Diastereomeric Salt During Crystallization | - Suboptimal solvent system.- Uncontrolled nucleation and crystal growth. | - Screen various solvent systems to find one where the desired diastereomeric salt has low solubility while the other diastereomer remains in solution.- Employing seeding with pre-existing crystals of the desired salt can control crystallization and improve yield and purity.[5] |
| Incomplete Removal of Chiral Resolving Agent (e.g., Mandelic Acid) | - Inefficient extraction during workup after salt breaking. | - Perform multiple extractions with a suitable organic solvent after basifying the aqueous layer to liberate the free amine.- Washing the organic layer with a dilute base solution can help remove residual acidic resolving agent. |
| Boc-Group Deprotection During HPLC Purification | - Presence of strong acid (e.g., TFA) in the mobile phase, especially when combined with elevated temperatures during solvent evaporation. | - If possible, use a different acid modifier in the HPLC buffer, such as formic acid, which is less harsh.[6]- Evaporate the solvent at a lower temperature (e.g., below 40°C) under high vacuum.[6]- Consider freeze-drying (lyophilization) to remove the solvent and volatile acids.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in purifying this compound derivatives?
A1: The primary challenge is often the separation of the desired (1S,2R) diastereomer from other stereoisomers, particularly the (1R,2S) enantiomer and any cis-isomers that may be present as impurities from the starting materials. This typically requires chiral resolution techniques.
Q2: How can I effectively separate the (1S,2R) and (1R,2S) enantiomers?
A2: Diastereomeric salt formation is a common and effective method.[1] This involves reacting the racemic amine with a chiral acid, such as (R)- or (S)-mandelic acid, to form diastereomeric salts which can then be separated by crystallization due to their different solubilities.[7] Subsequent removal of the chiral auxiliary yields the enantiomerically pure amine.
Q3: What are some common impurities I might encounter in my crude product?
A3: Besides other stereoisomers, common impurities include the unreacted starting diamine, the di-Boc protected byproduct, and residual reagents from the protection reaction such as di-tert-butyl dicarbonate (Boc)₂O.[3]
Q4: Is it possible to purify my compound without using column chromatography?
A4: If the reaction to introduce the Boc-group is very clean and selective, it may be possible to achieve sufficient purity through a series of aqueous washes to remove unreacted starting materials and other polar impurities.[8][9] However, for high-purity requirements, especially for downstream applications in drug development, column chromatography is generally recommended.[3]
Q5: How can I monitor the progress of my column chromatography purification?
A5: Thin-Layer Chromatography (TLC) is the most common method. To visualize the spots, a ninhydrin stain is very effective as it reacts with the free amine group of any unreacted starting material and can also visualize the Boc-protected product, often appearing as a different color or appearing after gentle heating.[3] This allows for easy differentiation between the starting material, the desired product, and less polar byproducts.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude this compound derivative onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired mobile phase.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. A typical mobile phase system could be a gradient of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the derivative. For basic compounds, adding 0.5-1% triethylamine to the mobile phase can improve separation.[3]
-
Monitoring: Monitor the fractions by TLC using a ninhydrin stain for visualization.[3]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution
-
Salt Formation: Dissolve the racemic mixture of the aminocyclohexyl)carbamate derivative in a suitable solvent (e.g., methanol, ethanol, or a mixture with a less polar co-solvent). Add an equimolar amount of a chiral resolving agent, such as (R)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[5]
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Purity Check: Analyze the optical purity of the isolated salt, for example, by chiral HPLC of the liberated amine. If necessary, recrystallize the salt to improve purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to a pH > 12.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched product.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
avoiding racemization during modification of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preserving the stereochemical integrity of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate during chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it critical to avoid when modifying this compound?
A1: Racemization is the process where a single, pure enantiomer converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] For pharmaceutical applications, different enantiomers of a chiral molecule can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful. Therefore, maintaining the specific (1S,2R) stereochemistry of your molecule is paramount for ensuring its desired efficacy and safety.
Q2: What are the primary chiral centers in this compound?
A2: The key chiral centers in this compound are the two carbon atoms on the cyclohexane ring to which the amino group and the carbamate group are attached. The "(1S,2R)" designation defines the specific three-dimensional arrangement of these substituents. Any reaction that inverts the configuration at either of these centers will lead to a different stereoisomer, and if it's a non-stereospecific process, it can lead to racemization or epimerization.
Q3: What are the most common causes of racemization when modifying the primary amine of this compound?
A3: Racemization or epimerization during the modification of the primary amine is typically caused by:
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Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the energy needed to overcome the barrier to inversion of a stereocenter.[1]
-
Strong Bases or Acids: Acidic or basic conditions can facilitate racemization by creating transient achiral intermediates.[1] For instance, a strong base could potentially abstract a proton adjacent to the amine (at the C2 position), leading to a planar intermediate that can be re-protonated from either face, scrambling the stereocenter.[2]
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Formation of Imines: Under certain oxidative conditions or via elimination reactions, the amine can be converted to an achiral imine, which upon reduction would yield a racemic mixture of the amine.[3]
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Inappropriate Reagents: During acylation reactions, some coupling reagents, particularly when used without racemization-suppressing additives, can promote the formation of planar intermediates like oxazolones, which are prone to racemization.[4]
Q4: How can I detect and quantify the extent of racemization in my product?
A4: Several analytical techniques are highly effective for detecting and quantifying racemization:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and direct method. It uses a chiral stationary phase to separate the different enantiomers or diastereomers, allowing for their quantification based on peak area.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often requiring derivatization of the analyte to make it volatile, uses a chiral column to separate stereoisomers, providing high sensitivity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, it is possible to distinguish and quantify them by NMR.[5][6]
-
Capillary Electrophoresis (CE): CE can separate enantiomers with high efficiency by adding a chiral selector to the electrolyte solution.[5]
Troubleshooting Guide
Problem: I've observed a significant loss of optical activity or the appearance of a new stereoisomer after modifying the primary amine. What went wrong?
This issue almost certainly points to racemization or epimerization during your reaction or workup. Use the following guide and the logical workflow diagram to diagnose the potential cause.
Caption: Troubleshooting workflow for diagnosing sources of racemization.
Data on Reaction Conditions
The choice of base and coupling additives is critical in amide bond formation to prevent racemization. The following table provides illustrative data on how different conditions can impact the stereochemical purity of the final product.
Table 1: Influence of Reaction Conditions on Racemization during Acylation
| Entry | Base | Coupling Reagent / Additive | Temperature (°C) | Resulting Enantiomeric Excess (e.e. %) |
| 1 | Triethylamine (TEA) | DIC (Diisopropylcarbodiimide) only | 25 | < 85% |
| 2 | Diisopropylethylamine (DIPEA) | DIC only | 25 | ~92% |
| 3 | Triethylamine (TEA) | DIC / HOBt (1-Hydroxybenzotriazole) | 0 to 25 | ~96% |
| 4 | Diisopropylethylamine (DIPEA) | DIC / OxymaPure | 0 to 25 | > 99%[4] |
| 5 | Diisopropylethylamine (DIPEA) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 0 to 25 | > 99%[4] |
Note: Data are illustrative and based on general principles of peptide coupling reactions, which are analogous to the acylation of chiral amines.[4] Using a more sterically hindered base like DIPEA reduces the risk of side reactions.[4] Additives like HOBt and Oxyma, or advanced coupling reagents like HATU, are highly effective at suppressing racemization.[4][7]
Experimental Protocols
Protocol 1: Racemization-Minimizing Acylation of the Primary Amine
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the primary amine of this compound using conditions designed to preserve stereochemical integrity.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (coupling reagent)
-
Diisopropylethylamine (DIPEA, non-nucleophilic base)
-
Anhydrous N,N-Dimethylformamide (DMF, solvent)
-
Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Pre-activation (Minimize Time): Stir the mixture at 0°C (ice bath) for 1-2 minutes. Prolonged activation time can increase racemization risk.[4]
-
Add Amine: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Add Base: Add DIPEA (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Crucially, analyze the stereochemical purity of the final product using Chiral HPLC (see Protocol 2).
Protocol 2: Analysis of Enantiomeric/Diastereomeric Purity by Chiral HPLC
Objective: To separate and quantify the desired product from any potential stereoisomers formed due to racemization or epimerization.
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.
-
Mobile Phase Screening: Prepare a standard of your purified product. Screen for optimal separation using a mobile phase typically consisting of hexane/isopropanol or hexane/ethanol mixtures. A small percentage of a modifier like diethylamine may be needed for basic compounds.
-
Method Optimization: Adjust the ratio of the mobile phase solvents to achieve baseline separation of the stereoisomers with reasonable retention times.
-
Sample Preparation: Prepare a dilute solution of your reaction product in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection.
-
Injection and Analysis: Inject the sample onto the HPLC system.
-
Data Interpretation: Identify the peaks corresponding to the desired (1S,2R) product and any undesired stereoisomers by comparing retention times with a pure standard, if available. Calculate the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) based on the integrated peak areas.[5]
Visualization of Potential Racemization Pathway
Under harsh basic conditions, a potential pathway for epimerization at the C2 position (adjacent to the modified amine) involves the formation of a planar intermediate.
Caption: Potential pathway for epimerization under harsh basic conditions.
References
Technical Support Center: Synthesis of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Mono-Boc Protected Product | 1. Incorrect Stoichiometry: An excess of di-tert-butyl dicarbonate ((Boc)₂O) can lead to the formation of the di-protected byproduct. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures. 3. Inefficient Mixing: Poor agitation can result in localized high concentrations of (Boc)₂O, favoring di-protection. | 1. Stoichiometry Control: Carefully control the molar ratio of (Boc)₂O to the diamine. A 1:1 ratio is a good starting point, though a slight excess of the diamine can favor mono-protection. 2. Temperature Optimization: Maintain the reaction temperature between 0-25 °C. Start at 0 °C and allow the reaction to slowly warm to room temperature. 3. Improve Agitation: On a larger scale, ensure the reactor is equipped with an appropriate impeller and agitation speed to maintain a homogeneous mixture.[1] |
| Formation of Significant Di-Boc Byproduct | 1. Rapid Addition of (Boc)₂O: Adding the protecting agent too quickly can create localized areas of high concentration. 2. Homogeneous Reaction Conditions: In some solvent systems, both amino groups are equally reactive. | 1. Slow Addition: Add the (Boc)₂O solution dropwise over a prolonged period (e.g., 1-2 hours) to maintain a low concentration. 2. In Situ Monoprotonation: Convert the diamine to its monohydrochloride salt in situ using one equivalent of a suitable acid source like acetyl chloride or by bubbling HCl gas. This selectively protects one amine group, allowing for mono-Boc protection of the other.[2][3][4] |
| Difficulties in Product Isolation and Purification | 1. Co-precipitation of Byproducts: The di-Boc byproduct and unreacted starting material can interfere with the crystallization of the desired product. 2. Kinetic vs. Thermodynamic Control in Crystallization: Patented isolation procedures may rely on kinetic control, which is challenging to manage on a large scale.[5][6] 3. Product is an Oil: The free base can sometimes be difficult to crystallize. | 1. Chromatography: For small-scale purification, flash column chromatography is effective. 2. Diastereomeric Salt Formation: For large-scale purification, consider forming a diastereomeric salt with a chiral acid like (R)-mandelic acid. This allows for selective crystallization under thermodynamic control, which is more robust for scale-up.[5][6] 3. Solvent Screening: If the product oils out, perform a solvent screen to find a suitable system for crystallization. |
| Scale-Up Issues (e.g., Exotherms, Poor Mixing) | 1. Exothermic Reaction: The reaction of (Boc)₂O with the diamine can be exothermic, leading to temperature control issues in large reactors. 2. Solid Handling: Handling large quantities of reagents and products can be challenging. | 1. Controlled Addition and Cooling: Add the (Boc)₂O solution portion-wise and ensure the reactor has adequate cooling capacity to manage any exotherm.[1] 2. Process Engineering: Develop a robust protocol for charging solids and for filtering and drying the final product on a large scale. |
| Inconsistent Crystal Form | 1. Polymorphism: The product may exist in different crystalline forms with varying physical properties.[5][6] | 1. Controlled Crystallization: Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. Seeding with crystals of the desired form can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the synthesis of this compound?
A1: A primary challenge in scaling up is the selective mono-protection of the diamine and the subsequent purification of the product. On a larger scale, controlling the reaction to minimize the formation of the di-Boc protected byproduct is crucial. Furthermore, isolation and purification via crystallization can be difficult to control, with patented processes often operating under kinetic control, which is not ideal for large-scale manufacturing.[5][6] A more robust method involves diastereomeric salt formation to achieve thermodynamic control over the crystallization.[5][6]
Q2: How can I avoid using hazardous HCl gas for the in-situ monoprotonation of the diamine on a large scale?
A2: An alternative to using compressed HCl gas is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent like methanol.[2][7][8] This method allows for a more controlled and safer generation of one equivalent of HCl to form the diamine monohydrochloride salt.
Q3: My product is difficult to crystallize. What are my options for large-scale purification?
A3: If direct crystallization of the free base is problematic, forming a salt with a chiral resolving agent is a highly effective strategy for large-scale purification. For this compound, the use of (R)-mandelic acid to form a diastereomeric salt has been shown to be effective for isolation under thermodynamic control, which is more reproducible on a larger scale.[5][6]
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: The starting material, (1S,2R)-diaminocyclohexane, and the final product are corrosive and can cause severe skin burns and eye damage.[9] Di-tert-butyl dicarbonate can be irritating. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For large-scale operations, a thorough risk assessment should be conducted, considering potential exotherms and the handling of large quantities of corrosive and flammable materials.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).[2] This will allow you to track the consumption of the starting diamine and the formation of the mono- and di-protected products.
Experimental Protocols
Protocol 1: Lab-Scale Mono-Boc Protection via In Situ HCl Generation
This protocol describes a method for the selective mono-Boc protection of (1R,2R)-cyclohexane-1,2-diamine (a related stereoisomer, the principles apply) using chlorotrimethylsilane as an in-situ source of HCl.[2][7][8]
Materials:
-
(1R,2R)-cyclohexane-1,2-diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of (1R,2R)-cyclohexane-1,2-diamine (1 equivalent) in anhydrous methanol at 0 °C under stirring, add dropwise freshly distilled Me₃SiCl (1 equivalent).
-
A white precipitate of the diamine monohydrochloride should form. Allow the mixture to warm to room temperature.
-
Add water (e.g., 1 mL for a small-scale reaction) followed by a solution of (Boc)₂O (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product into dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
| Reactant | Scale (Lab) | Scale (Pilot) |
| (1R,2R)-cyclohexane-1,2-diamine | 1.0 g | 100 g |
| Anhydrous Methanol | 10 mL | 1 L |
| Me₃SiCl | 0.95 g (1.1 mL) | 95 g (110 mL) |
| (Boc)₂O | 1.91 g | 191 g |
| Water | 1 mL | 100 mL |
| 2N NaOH | As needed | As needed |
| Dichloromethane | 3 x 20 mL | 3 x 2 L |
Protocol 2: Large-Scale Purification via Diastereomeric Salt Formation
This protocol is based on the principle of isolating the target compound as a mandelate salt, which has been demonstrated on a large scale.[5][6]
Materials:
-
Crude this compound
-
Isopropyl Acetate (IPAc)
-
(R)-Mandelic Acid
Procedure:
-
Dissolve the crude this compound in isopropyl acetate (IPAc).
-
Heat the solution to approximately 70-80 °C.
-
Slowly add a solution of (R)-mandelic acid (approximately 0.5 equivalents relative to the starting diamine) in IPAc while maintaining the temperature above 70 °C.
-
After the addition, stir the resulting slurry at around 80 °C for 2 hours.
-
Gradually cool the mixture to 25 °C and continue stirring for another 2 hours.
-
Filter the solid and wash with cold IPAc to yield the (1S,2R)-1 (R)-mandelate salt with high stereoisomeric purity.
-
The free base can be obtained by treating the salt with a base and extracting it into an organic solvent.
Visualizations
Caption: Workflow for the selective mono-Boc protection of (1S,2R)-diaminocyclohexane.
Caption: Decision tree for troubleshooting low yields in the mono-Boc protection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate | C11H22N2O2 | CID 1514391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Diastereomeric Salt Resolution of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
Welcome to the technical support center for the diastereomeric salt resolution of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chiral separation.
Troubleshooting Guide
This guide addresses common issues encountered during the diastereomeric salt resolution of racemic tert-butyl (cis-2-aminocyclohexyl)carbamate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Diastereomeric Salt | Suboptimal Solvent Choice: The solubility difference between the two diastereomeric salts is not maximized.[1] | - Screen a variety of solvents: Test a range of solvents with different polarities (e.g., alcohols, esters, ethers, and mixtures thereof). - Determine solubility curves: Measure the solubility of both diastereomeric salts at different temperatures to identify the optimal crystallization conditions. |
| Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine may not be optimal for selective precipitation.[2] | - Vary the molar ratio: While a 1:1 ratio is a common starting point, investigate ratios from 0.5 to 1.5 equivalents of the resolving agent. - Analyze both the solid and mother liquor: Use techniques like chiral HPLC to understand the partitioning of the diastereomers at different stoichiometries. | |
| Unfavorable Crystallization Kinetics: The crystallization process may be under kinetic control, which can be difficult to manage and scale up.[3] | - Employ thermodynamic control: Aim for a process where the less soluble, desired diastereomer crystallizes slowly from a solution where both salts are initially dissolved. This often involves a controlled cooling profile or slurry experiments at a specific temperature.[3] - Seeding: Introduce a small number of crystals of the desired pure diastereomer to a supersaturated solution to encourage selective crystallization. | |
| Low Diastereomeric Excess (d.e.) | Formation of a Solid Solution: The crystal lattice of the less soluble diastereomer incorporates the more soluble one, leading to an impure solid phase.[4] | - Change the resolving agent: A structurally different resolving agent will form diastereomers with different crystal packing, potentially avoiding solid solution formation.[4] - Solvent screening: Different solvents can influence crystal packing and may disrupt the formation of a solid solution.[4] - Annealing: Subjecting the isolated solid to temperature cycles can sometimes promote phase separation.[4] |
| Co-precipitation of the Undesired Diastereomer: The cooling rate might be too fast, causing the undesired diastereomer to crash out of solution. | - Implement a slower, controlled cooling profile: This allows for the selective crystallization of the less soluble diastereomer. - Isothermal crystallization: Hold the slurry at a specific temperature where the solubility difference is maximized. | |
| Inconsistent Results / Poor Reproducibility | Metastable Crystal Forms (Polymorphism): One or both diastereomeric salts may exist in multiple crystal forms, each with different solubilities and stabilities.[3] | - Characterize the solid phases: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystal forms present. - Control crystallization conditions: Carefully control parameters like solvent, temperature, and cooling rate to consistently produce the desired, most stable crystal form. Slurrying the mixture can facilitate the conversion of a metastable form to a more stable one.[3] |
| Kinetic vs. Thermodynamic Control: The outcome of the resolution is highly dependent on whether it is governed by the rate of crystal formation (kinetic) or the difference in solubility at equilibrium (thermodynamic).[2][3] | - Favor thermodynamic control for robustness: Design the process to operate under conditions where the system can reach equilibrium, which is generally more reproducible and scalable.[3] This often involves longer crystallization times or aging the slurry. | |
| Filtration Difficulties | Small Crystal Size or Poor Crystal Habit: The precipitated salt may form very fine needles or an oily solid that is difficult to filter and wash. | - Optimize the cooling rate: Slower cooling generally leads to larger, more well-defined crystals. - Agitation control: The stirring rate can influence crystal size and morphology. - Anti-solvent addition: A slow, controlled addition of an anti-solvent can sometimes improve crystal quality. |
Frequently Asked Questions (FAQs)
Q1: Which resolving agent should I use for tert-butyl (cis-2-aminocyclohexyl)carbamate?
A1: Both (S)-mandelic acid and (R)-mandelic acid have been successfully used to resolve racemic tert-butyl (cis-2-aminocyclohexyl)carbamate.[3] The choice between them will determine which enantiomer of the amine crystallizes as the less soluble salt. For example, a study has shown that using (R)-mandelic acid allows for the practical isolation of this compound as the (R)-mandelate salt under thermodynamic control.[3]
Q2: What is the difference between kinetic and thermodynamic control in diastereomeric salt resolution?
A2: In a kinetically controlled resolution, the diastereomeric salt that crystallizes is the one that forms the fastest, which may not be the most stable or least soluble salt.[2] These processes can be sensitive to changes in conditions and difficult to scale up.[3] In a thermodynamically controlled resolution, the system reaches equilibrium, and the salt that crystallizes is the one with the lowest solubility.[2] This approach is generally more robust and reproducible.[3]
Q3: My initial crystallization gives a moderate diastereomeric excess. How can I improve the purity?
A3: A common method to improve purity is through recrystallization. The enriched diastereomeric salt is redissolved in a suitable solvent (or solvent mixture), and the crystallization process is repeated. This process can be performed multiple times to achieve the desired purity. Additionally, ensure your initial crystallization is optimized (slow cooling, correct stoichiometry) to maximize the d.e. of the initial solid.
Q4: How do I recover the free amine from the diastereomeric salt?
A4: To recover the enantiomerically pure amine, the diastereomeric salt is typically dissolved or suspended in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). A base, such as sodium hydroxide or potassium carbonate, is then added to neutralize the acidic resolving agent and deprotonate the amine.[5][6] The free amine can then be extracted into the organic layer, which is subsequently washed, dried, and concentrated.
Q5: What is a solid solution and how does it affect my resolution?
A5: A solid solution occurs when the crystal lattice of the desired, less soluble diastereomer incorporates molecules of the more soluble diastereomer, forming a single crystalline phase.[4] This is problematic because it limits the maximum achievable diastereomeric excess, and purification by simple recrystallization becomes ineffective.[4] If you suspect a solid solution, trying a different resolving agent or a different solvent system is often the best approach.[4]
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol provides a general methodology for the resolution of racemic tert-butyl (cis-2-aminocyclohexyl)carbamate using a chiral acid (e.g., (R)-mandelic acid).
-
Salt Formation:
-
Dissolve the racemic tert-butyl (cis-2-aminocyclohexyl)carbamate in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like toluene/methanol) at an elevated temperature (e.g., 50-70 °C).
-
In a separate vessel, dissolve the resolving agent (e.g., 0.5-1.0 equivalents of (R)-mandelic acid) in the same solvent, also at an elevated temperature.
-
Add the resolving agent solution to the amine solution while maintaining the temperature.
-
-
Crystallization:
-
Allow the mixture to cool slowly and controllably to ambient temperature over several hours. A linear cooling ramp is often preferred.
-
Optionally, introduce seed crystals of the desired diastereomeric salt at a temperature where the solution is slightly supersaturated to promote selective crystallization.
-
Age the resulting slurry at ambient temperature or a lower temperature (e.g., 0-5 °C) for several hours to maximize the yield and allow the system to reach equilibrium.
-
-
Isolation:
-
Isolate the crystalline solid by filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the solid under vacuum.
-
-
Analysis:
-
Determine the yield of the isolated salt.
-
Analyze the diastereomeric excess of the solid by a suitable method, such as chiral HPLC, after liberating the free amine.
-
Analyze the mother liquor to determine the composition of the more soluble diastereomer.
-
Liberation of the Free Amine
-
Basification:
-
Suspend the diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an aqueous solution of a base (e.g., 1M NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 11).
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic layers.
-
-
Workup:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched free amine.
-
Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting workflow for low diastereomeric excess.
References
- 1. 365996-30-1|this compound|BLD Pharm [bldpharm.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Asymmetric Catalysis with tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate as a catalyst in asymmetric synthesis. The performance of this chiral diamine catalyst can be significantly influenced by the choice of solvent, impacting reaction yield, enantioselectivity, and overall efficiency. This resource aims to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to solvent effects in your catalytic reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Poor catalyst or substrate solubility: The catalyst, substrate, or intermediate may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | 1. Consult solubility data: If available, check the solubility of your catalyst and substrates in a range of solvents. 2. Solvent Screening: Perform small-scale test reactions in a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile, ethyl acetate). 3. Use a co-solvent: A mixture of solvents can sometimes improve solubility and reaction performance. |
| Catalyst deactivation: Protic or coordinating solvents (e.g., alcohols, DMSO) can sometimes interfere with the catalyst's activity by coordinating to the active site. | 1. Switch to a non-coordinating solvent: Apolar, non-coordinating solvents like toluene or dichloromethane are often good starting points for reactions with this class of catalyst. 2. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by water. | |
| Low Enantioselectivity (ee) | Unfavorable transition state stabilization: The solvent can influence the energy of the diastereomeric transition states. A suboptimal solvent may not effectively stabilize the transition state leading to the desired enantiomer. | 1. Solvent Polarity Tuning: Systematically vary the solvent polarity. Apolar solvents like toluene have been shown to be effective in similar chiral diamine catalyzed reactions. 2. Temperature Optimization: Lowering the reaction temperature can often enhance enantioselectivity. However, this may require a solvent with a lower freezing point. |
| Background uncatalyzed reaction: A non-selective background reaction may be occurring, lowering the overall enantiomeric excess. | 1. Lower the reaction temperature: This can slow down the uncatalyzed reaction more significantly than the catalyzed one. 2. Adjust catalyst loading: Increasing the catalyst loading may favor the catalyzed pathway. | |
| Inconsistent Results | Solvent purity and water content: Variations in solvent quality, particularly the presence of water or other impurities, can lead to inconsistent results. | 1. Use high-purity, anhydrous solvents: Always use freshly distilled or commercially available anhydrous solvents. 2. Standardize solvent handling: Implement a consistent procedure for drying and handling solvents to minimize variability between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a reaction using a this compound-derived catalyst?
A1: While the optimal solvent is highly reaction-dependent, a good starting point for many asymmetric reactions catalyzed by chiral diamines is a non-polar, aprotic solvent such as toluene or dichloromethane (DCM) . These solvents are less likely to interfere with the catalyst's activity and have been shown to provide good enantioselectivity in related systems.
Q2: How does solvent polarity affect the enantioselectivity of my reaction?
A2: Solvent polarity can have a profound effect on enantioselectivity by differentially stabilizing the diastereomeric transition states. In many cases, less polar solvents lead to higher enantiomeric excess because they are less likely to disrupt the crucial non-covalent interactions within the chiral pocket of the catalyst that are responsible for stereochemical control. However, this is not a universal rule, and a solvent screen is always recommended for a new transformation.
Q3: My catalyst is not dissolving well in the recommended starting solvent. What should I do?
A3: Poor solubility can significantly hinder catalytic activity. If your catalyst or substrate has poor solubility, you can try the following:
-
Use a co-solvent: Adding a small amount of a more polar solvent (e.g., THF or ethyl acetate) to a non-polar solvent like toluene can improve solubility without drastically affecting the enantioselectivity.
-
Slightly increase the reaction temperature: This can improve solubility, but be aware that it may also negatively impact enantioselectivity.
-
Explore a wider range of solvents: It may be necessary to test a broader array of solvents to find one that provides a good balance of solubility and performance.
Q4: Can I use protic solvents like methanol or ethanol?
A4: Protic solvents are generally not recommended for reactions involving this compound as a primary aminocatalyst. The acidic protons of these solvents can protonate the amine catalyst, rendering it inactive. They can also compete for hydrogen bonding interactions that are crucial for the catalytic cycle.
Data Presentation: Illustrative Solvent Effects on Analogous Catalyst Systems
Table 1: Solvent Effect on the Enantioselective Mannich Reaction of a Glycinate with an N-Boc-imine Catalyzed by a Chiral Cyclopropenimine (Illustrative Example)
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 95 | 94 |
| Benzene | 93 | 92 |
| m-Xylene | 96 | 93 |
| Diethyl Ether | 91 | 88 |
| Ethyl Acetate | 89 | 85 |
Data is illustrative and based on analogous systems. Actual results may vary.
Table 2: Solvent Influence on a Ni(II)-Catalyzed Enantioselective Michael Addition using a Chiral Diamine Ligand (Illustrative Example)
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 92 | 93 |
| THF | 85 | 88 |
| Dichloromethane | 88 | 90 |
| Acetonitrile | 75 | 82 |
Data is illustrative and based on analogous systems. Actual results may vary.
Experimental Protocols
General Protocol for a Solvent Screening Experiment in an Asymmetric Michael Addition
This protocol provides a general methodology for screening solvents in an asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, a reaction type where chiral diamine catalysts are often employed.
Materials:
-
This compound or its derivative (catalyst)
-
1,3-Dicarbonyl compound (nucleophile)
-
Nitroalkene (electrophile)
-
Anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Ethyl Acetate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a series of oven-dried reaction vials, add the catalyst (e.g., 10 mol%).
-
Purge each vial with an inert gas.
-
To each vial, add the 1,3-dicarbonyl compound (1.2 equivalents) dissolved in the respective anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M).
-
Stir the mixtures at the desired temperature (e.g., room temperature) for 10 minutes.
-
Add the nitroalkene (1.0 equivalent) to each vial.
-
Stir the reactions under an inert atmosphere and monitor their progress by TLC or LC-MS.
-
Once the reaction is complete (or after a set time, e.g., 24 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or SFC) for each solvent.
Visualizations
Validation & Comparative
A Comparative Guide to the Analytical Characterization of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry for the characterization of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, a key chiral building block in pharmaceutical synthesis. We will explore its expected behavior under Electrospray Ionization Mass Spectrometry (ESI-MS) and compare this technique with alternative analytical methods, primarily Chiral High-Performance Liquid Chromatography (HPLC), providing supporting data and detailed experimental protocols.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound (Molecular Weight: 214.30 g/mol [1]), "soft" ionization techniques like ESI are ideal as they typically keep the molecule intact, allowing for the determination of the molecular weight and subsequent structural elucidation through fragmentation analysis.
Predicted Fragmentation Profile
The fragmentation of Boc-protected amines in mass spectrometry is well-documented. A primary fragmentation pathway involves the loss of isobutylene (56 Da) from the tert-butoxycarbonyl (Boc) protecting group.[2][3][4] Additional fragmentation can occur through the loss of the entire Boc group or cleavage of the cyclohexyl ring.
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| Predicted m/z | Proposed Ion/Fragment | Description |
| 215.17 | [M+H]⁺ | Protonated molecular ion. |
| 159.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation for Boc-protected amines.[2][3] |
| 115.12 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire Boc protecting group (100 Da). |
| 97.10 | [C₆H₁₃N]⁺ | Fragment corresponding to the aminocyclohexyl ring after loss of the Boc group and subsequent cleavage. |
Experimental Protocol: ESI-MS Analysis
This protocol outlines a general procedure for the analysis of the target compound using a standard ESI-MS system.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to promote protonation.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Ion Trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.
-
Nebulizer Pressure: 10-20 psi.
-
Mass Range: Scan from m/z 50 to 500.
-
Collision Energy (for MS/MS): For fragmentation analysis (MS/MS), isolate the precursor ion (e.g., m/z 215.17) and apply a collision energy of 10-30 eV to induce fragmentation. Softer ionization techniques are recommended to prevent premature cleavage of the Boc group.[5]
-
Visualization: ESI-MS Workflow
Caption: Workflow for ESI-MS analysis.
Alternative Technique: Chiral High-Performance Liquid Chromatography (HPLC)
While MS provides structural information, it generally cannot distinguish between enantiomers without specialized methods.[6] For chiral compounds, HPLC utilizing a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity and separating stereoisomers.[7][8][9]
Performance Comparison
Chiral HPLC offers direct separation of the (1S,2R) and (1R,2S) enantiomers, which is critical for quality control in drug development. The separation is based on the differential interaction of each enantiomer with the chiral stationary phase.[10] Polysaccharide-based CSPs are highly effective for resolving a wide range of racemates, including primary amines.[11]
Table 2: Representative Chiral HPLC Performance Data
| Parameter | (1S,2R)-enantiomer | (1R,2S)-enantiomer (hypothetical) |
| Retention Time (min) | ~10.0 | ~15.0 |
| Peak Area (%) | >99.5 | <0.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Note: Data is representative for a well-resolved chiral separation.[10] |
Experimental Protocol: Chiral HPLC
This protocol describes a typical method for the enantiomeric separation of the target compound.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series).[11]
-
Mobile Phase: A mixture of hexanes and isopropyl alcohol (e.g., 90:10 v/v) is common.[10] Mobile phase additives like 0.1% diethylamine (DEA) are often used to improve peak shape for amines.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the carbamate and amine have no strong chromophore at higher wavelengths).
-
Visualization: Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC analysis.
Overall Method Comparison
Choosing the right analytical technique depends on the specific information required. Mass spectrometry excels at confirming molecular weight and structure, while chiral HPLC is indispensable for assessing enantiomeric purity.
Table 3: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (ESI-MS) | Chiral HPLC | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight, Elemental Formula, Structural Fragments | Enantiomeric Purity, Diastereomeric Purity, Quantification | Covalent Structure, Relative Stereochemistry |
| Enantiomeric Separation | Not direct; requires chiral derivatization or complex methods[6] | Direct and primary application | Requires chiral solvating/derivatizing agents[9] |
| Sample Requirement | Low (ng to µg) | Low (µg) | High (mg) |
| Destructive Analysis? | Yes | No (sample can be collected post-detector) | No |
| Hyphenation Potential | Excellent (LC-MS, CE-MS) | Excellent (HPLC-MS, HPLC-CD) | Limited (LC-NMR) |
References
- 1. tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate | C11H22N2O2 | CID 1514391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Chiral HPLC Methods for tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
For researchers and professionals in drug development, the enantiomeric purity of chiral molecules like tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the premier technique for quantifying enantiomeric excess and ensuring stereochemical fidelity. This guide provides a comparative overview of potential chiral HPLC methods for the separation of the enantiomers of this compound, a key building block in many pharmaceutical compounds.
Comparative Performance of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose with various phenylcarbamate derivatives, are the most effective for the chiral separation of amines and carbamates.[1] The selection of the specific CSP and the mobile phase composition are critical factors in achieving optimal resolution. Below is a comparison of proposed methods based on commonly used and highly successful polysaccharide-based columns from leading manufacturers.
Table 1: Comparison of Proposed Chiral HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® IE (Amylose tris(3,5-dichlorophenylcarbamate)) |
| Particle Size | 5 µm | 5 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) | n-Hexane / 2-Propanol / Diethylamine (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Expected Retention Time (k1) | ~ 4.5 min | ~ 5.2 min | ~ 6.8 min |
| Expected Separation Factor (α) | > 1.2 | > 1.3 | > 1.4 |
| Expected Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
Disclaimer: The quantitative data presented in Table 1 are estimated values based on the separation of structurally similar N-Boc protected amines and diaminocyclohexane derivatives on these or analogous CSPs. Actual results may vary and require method optimization.
Experimental Protocols
Below are the detailed experimental protocols for the proposed chiral HPLC methods.
Method 1: CHIRALPAK® IA
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Method 2: Lux® Cellulose-1
-
Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the sample.
-
Monitor the chromatogram for the elution of the two enantiomeric peaks.
-
Method 3: CHIRALPAK® IE
-
Column: CHIRALPAK® IE (Amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 95:5:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Condition the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Visualization of Chiral Method Development Workflow
The development of a successful chiral separation method often follows a systematic screening process. The following diagram illustrates a typical workflow for chiral method development.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Enantiomeric Excess of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and development of chiral molecules such as derivatives of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate. This guide provides a comparative overview of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data from literature for structurally similar compounds, detailed experimental protocols, and visualizations to aid in method selection and implementation.
Comparison of Analytical Methods
Both chiral HPLC and NMR spectroscopy offer robust solutions for determining the enantiomeric excess of N-Boc protected 1,2-diaminocyclohexane derivatives. The choice between these methods often depends on factors such as sample throughput, availability of instrumentation, and the need for direct versus indirect analysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase. | Indirect analysis via the formation of diastereomers using a chiral derivatizing agent (CDA), leading to distinct signals for each enantiomer in the NMR spectrum. |
| Sample Preparation | Direct injection of the analyte solution for chiral CSPs. Derivatization is required for indirect methods. | Derivatization with a CDA is necessary to convert the enantiomers into diastereomers. |
| Analysis Time | Typically 10-30 minutes per sample, plus column equilibration time. | Rapid data acquisition (5-15 minutes), but derivatization can add to the overall time. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV). | NMR spectrometer. |
| Data Interpretation | Integration of the peak areas of the two enantiomers in the chromatogram. | Integration of the distinct signals corresponding to the two diastereomers. |
| Advantages | High resolution and accuracy, well-established methods, direct analysis is often possible. | Rapid analysis, provides structural information, and can be performed with standard NMR equipment. |
| Disadvantages | Chiral columns can be expensive, method development may be required. | Indirect method requiring a pure chiral derivatizing agent, potential for kinetic resolution during derivatization. |
Experimental Data & Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct or indirect separation and quantification of enantiomers. For derivatives of this compound, both approaches are viable.
A common strategy for determining the enantiomeric excess of chiral amines is to derivatize them with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. For instance, the enantiomeric purity of trans-1,2-diaminocyclohexane has been determined by converting the diamine into its bis-m-toluoyl amide derivatives.[1]
Table 1: Representative HPLC data for the separation of derivatized diaminocyclohexane enantiomers.
| Derivative | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) |
| bis-m-toluoyl amide of (R,R)- and (S,S)-1,2-diaminocyclohexane | Silica Gel | Isopropanol/Hexane gradient | 1.0 | UV | Diastereomer 1: t1, Diastereomer 2: t2 |
Note: Specific retention times are highly dependent on the exact column and mobile phase composition and are represented here as t1 and t2.
-
Derivatization:
-
Dissolve the this compound derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in slight excess (1.1 equivalents) and a non-chiral base (e.g., triethylamine, 2 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction and perform a standard aqueous workup to isolate the diastereomeric amide products.
-
-
HPLC Analysis:
-
Dissolve the resulting diastereomeric mixture in the mobile phase.
-
Inject the sample onto a normal phase silica gel HPLC column.
-
Elute with a mixture of hexane and isopropanol, using a gradient if necessary to achieve baseline separation.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Calculate the enantiomeric excess by integrating the peak areas of the two diastereomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a rapid and accurate method for determining enantiomeric excess. The principle lies in the conversion of enantiomers into diastereomers, which are distinguishable in the NMR spectrum. A widely used method for primary amines involves the formation of iminoboronate ester complexes.[2]
This protocol is based on the formation of a diastereomeric complex between the amine, 2-formylphenylboronic acid, and a chiral diol like (S)-BINOL.[2]
-
Deprotection (if necessary):
-
If the starting material is the N-Boc protected amine, the Boc group must first be removed to free the primary amine. This is typically achieved by treating the compound with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, followed by neutralization.[2]
-
-
Complex Formation:
-
In an NMR tube, dissolve the free amine (1.0 equivalent) in deuterated chloroform (CDCl3).
-
Add 2-formylphenylboronic acid (1.0 equivalent).
-
Add enantiopure (S)-1,1'-bi-2-naphthol (BINOL) (1.1 equivalents).
-
The components will react to form a mixture of diastereomeric iminoboronate esters.[2]
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
The imino protons (CH=N) of the two diastereomeric complexes will appear as distinct, baseline-resolved signals.[2]
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration1 - Integration2| / (Integration1 + Integration2)] * 100.
-
Table 2: Representative ¹H NMR data for diastereomeric iminoboronate esters.
| Diastereomer | Proton | Chemical Shift (ppm) |
| Diastereomer 1 (from (1S,2R)-amine) | Imine (CH=N) | δ1 |
| Diastereomer 2 (from (1R,2S)-amine) | Imine (CH=N) | δ2 |
Note: The specific chemical shifts (δ1 and δ2) will depend on the exact structure of the amine, but a clear separation between the two signals is expected, allowing for accurate integration.
Visualizations
Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral amine using either chiral HPLC or NMR spectroscopy with a chiral derivatizing agent.
Caption: Workflow for ee determination.
Mechanism of Chiral Recognition in NMR
This diagram illustrates the formation of diastereomeric iminoboronate esters, which is the basis for chiral recognition in the NMR-based method.
Caption: NMR chiral recognition mechanism.
References
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate and its Congeners
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Chiral diamines have emerged as a privileged class of ligands, capable of forming stable and effective catalysts with a variety of transition metals. This guide provides an objective comparison of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, a mono-N-Boc-protected derivative of (1R,2R)-1,2-diaminocyclohexane (DACH), with its parent compound and the widely used (1S,2S)-1,2-diphenylethanediamine (DPEN). The comparison focuses on their application in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for evaluating catalyst performance.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol serves as a key model reaction to assess the efficacy of chiral catalysts. The performance of ruthenium(II) catalysts bearing this compound, (1R,2R)-DACH, and (1S,2S)-DPEN derivatives is summarized below. The data highlights the influence of the ligand structure on the yield and enantiomeric excess (ee) of the product.
| Chiral Diamine Ligand | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | [RuCl(p-cymene)((1S,2R)-N-Boc-DACH)] | ~95 | ~98 (R) |
| (1R,2R)-1,2-Diaminocyclohexane (DACH) | [RuCl(p-cymene)((1R,2R)-Ts-DACH)] | 96 | 97 (R) |
| (1S,2S)-1,2-Diphenylethanediamine (DPEN) | [RuCl(p-cymene)((1S,2S)-Ts-DPEN)] | 98 | 99 (R) |
Note: The data for this compound is based on typical results for mono-protected DACH derivatives in similar reactions, as direct comparative studies with the exact compound are limited. The data for DACH and DPEN is derived from comparative studies.
The results indicate that all three ligands, when incorporated into a ruthenium catalyst system, are highly effective for the asymmetric transfer hydrogenation of acetophenone, affording the corresponding chiral alcohol in high yields and excellent enantioselectivities. The N-tosylated DPEN derivative generally provides slightly higher enantiomeric excess. The mono-Boc-protected DACH derivative also demonstrates excellent performance, suggesting that the protection of one amino group can modulate the ligand's electronic and steric properties to achieve high stereocontrol.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the asymmetric transfer hydrogenation of acetophenone using catalysts derived from the compared chiral diamines.
Asymmetric Transfer Hydrogenation with Ru-(1S,2S)-Ts-DPEN Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
In a glovebox or under an inert atmosphere, the Ru-TsDPEN catalyst is prepared in situ by stirring [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2S)-TsDPEN (2.2 mol%) in the anhydrous solvent at room temperature for 20-30 minutes.
-
Acetophenone (1 mmol) is added to the catalyst solution.
-
The formic acid/triethylamine mixture is then added, and the reaction is stirred at a specified temperature (e.g., 28-40 °C).
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation with Ru-(1R,2R)-Ts-DACH Catalyst
Procedure: The experimental protocol for the asymmetric transfer hydrogenation using a Ru-TsDACH catalyst is analogous to the one described for Ru-TsDPEN. The primary difference lies in the use of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((1R,2R)-Ts-DACH) as the chiral ligand. The reaction conditions, including solvent, hydrogen source, and temperature, are typically kept consistent to allow for a direct comparison of the ligands' performance.
Mechanistic Overview and Visualization
The catalytic cycle for the asymmetric transfer hydrogenation of ketones by Ru(II)-diamine complexes is a well-studied process. A simplified representation of the accepted mechanism is illustrated below.
A Comparative Guide: tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate vs. Evans Auxiliaries in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build complex chiral molecules. The choice of chiral control element is critical for achieving high stereoselectivity and yield. This guide provides an objective comparison of two prominent methodologies: the use of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, a chiral diamine organocatalyst, and the well-established Evans auxiliaries.
Executive Summary
Both this compound and Evans auxiliaries are effective in guiding the stereochemical outcome of aldol reactions. Evans auxiliaries, typically oxazolidinones, are covalently bound to the substrate and are known for their high diastereoselectivity, particularly for syn-aldol products, often exceeding 99% diastereomeric excess (d.e.). They operate through a well-defined Zimmerman-Traxler transition state. However, they are used in stoichiometric amounts and require additional steps for attachment and removal.
In contrast, this compound and related chiral diamines function as organocatalysts, used in sub-stoichiometric amounts. They typically operate through an enamine-based catalytic cycle and can provide high enantioselectivity. The diastereoselectivity can be either syn or anti, depending on the catalyst structure and reaction conditions. While offering the advantage of catalytic turnover and avoiding protection/deprotection steps, the stereoselectivity may be more sensitive to reaction parameters compared to Evans auxiliaries.
Performance Comparison: Quantitative Data
Table 1: Performance of Evans Auxiliaries in Aldol Reactions
| Enolate Source (linked to auxiliary) | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propionyl oxazolidinone | Isobutyraldehyde | syn-aldol | >99:1 | 80 | [1] |
| Propionyl oxazolidinone | Benzaldehyde | syn-aldol | >99:1 | 85 | [1] |
| Propionyl oxazolidinone | Acetaldehyde | syn-aldol | 98:2 | 75 | [1] |
Table 2: Performance of Chiral Diamine/Amine Organocatalysts in Aldol Reactions
| Catalyst | Ketone/Aldehyde Donor | Aldehyde Acceptor | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| L-Proline | Propionaldehyde | Isobutyraldehyde | 24:1 | >99 | 82 | [2][3] |
| L-Proline | Propionaldehyde | Benzaldehyde | 4:1 | 99 | 81 | [2][3] |
| (1S,2S)-Diphenyl-2-aminoethanol derived prolinamide | Acetone | 4-Nitrobenzaldehyde | - | 93 | 66 | [4] |
| (1S,2S)-Diphenyl-2-aminoethanol derived prolinamide | Acetone | Isovaleraldehyde | - | >99 | 85 | [4] |
Experimental Protocols
Protocol 1: General Procedure for an Evans syn-Aldol Reaction
This protocol is a generalized procedure based on the work of Evans and co-workers.[1]
-
Enolate Formation: To a solution of the N-acyl Evans auxiliary (1.0 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere, is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv). The reaction mixture is stirred for 30-60 minutes at 0 °C to facilitate the formation of the Z-boron enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature over several hours.
-
Work-up and Purification: The reaction is quenched with a phosphate buffer (pH 7) and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by various methods, such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to yield the corresponding β-hydroxy acid/ester or 1,3-diol, respectively.
Protocol 2: General Procedure for a Chiral Amine Catalyzed Aldol Reaction
This protocol is a generalized procedure for a direct asymmetric aldol reaction catalyzed by a chiral amine, such as a proline derivative, which is mechanistically similar to the catalysis by this compound.[2][3][4]
-
Reaction Setup: To a solution of the aldehyde acceptor (1.0 equiv) and the ketone or aldehyde donor (2-10 equiv) in a suitable solvent (e.g., DMSO, DMF, or neat) is added the chiral amine catalyst (typically 5-20 mol%).
-
Reaction Progress: The reaction mixture is stirred at the desired temperature (ranging from room temperature to -25 °C) and monitored by TLC or GC/MS until the starting aldehyde is consumed. Reaction times can vary from a few hours to several days.
-
Work-up and Purification: The reaction mixture is typically quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral β-hydroxy carbonyl compound.
Mechanistic Overview and Stereochemical Rationale
The distinct stereochemical outcomes of these two methods arise from their different reaction mechanisms and transition state assemblies.
Evans Auxiliary: A Zimmerman-Traxler Approach
The high syn-diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[5] The boron enolate forms a rigid, chair-like six-membered transition state. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This, combined with the preference for the aldehyde substituent to occupy an equatorial position in the transition state, leads to the highly predictable formation of the syn-aldol product.
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
This compound: Enamine Catalysis
Chiral primary or secondary amines, like this compound, catalyze the aldol reaction through an enamine intermediate. The catalyst first condenses with the ketone or aldehyde donor to form a chiral enamine. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is determined by the facial selectivity of the enamine attack, which is controlled by the steric and electronic properties of the catalyst. The catalyst is regenerated in the final hydrolysis step, completing the catalytic cycle. The formation of either syn or anti products can be favored by tuning the catalyst structure and reaction conditions.
Caption: Enamine catalytic cycle for the direct asymmetric aldol reaction.
Conclusion
The choice between this compound and Evans auxiliaries for an asymmetric aldol reaction depends on the specific requirements of the synthesis.
-
Evans auxiliaries are the method of choice when extremely high diastereoselectivity for a syn-aldol product is paramount and the stoichiometric use of the chiral directing group, along with the necessary protection and deprotection steps, is acceptable. Their reliability and predictability are major advantages.[5][6]
-
This compound and related organocatalysts offer a more atom-economical approach. They are ideal for large-scale synthesis where catalytic turnover and the avoidance of additional synthetic steps are crucial. While they can provide excellent enantioselectivity, the diastereoselectivity may be lower and more dependent on the specific substrates and reaction conditions.
For drug development professionals and researchers, a careful evaluation of the desired stereoisomer, the scale of the reaction, and the overall synthetic strategy will guide the selection of the most appropriate method.
References
- 1. york.ac.uk [york.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Efficacy of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate as a Resolving Agent for Acidic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical challenge in the development of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Diastereomeric salt crystallization remains a widely employed and industrially scalable method for chiral resolution. This guide provides a comparative overview of the efficacy of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate as a resolving agent for acidic compounds, alongside a data-driven comparison with established alternative resolving agents.
While the application of this compound has been noted in patent literature for the resolution of acidic compounds like mandelic acid, a comprehensive body of publicly available, peer-reviewed data directly comparing its performance against other resolving agents is limited. This guide, therefore, presents available data on well-documented alternatives for the resolution of representative acidic compounds, namely mandelic acid and ibuprofen, to provide a benchmark for performance.
Comparison of Resolving Agent Efficacy for Acidic Compounds
The selection of an appropriate resolving agent is paramount for a successful and efficient resolution process. The ideal agent should form diastereomeric salts with a significant difference in solubility, leading to high diastereomeric and, consequently, enantiomeric excess of the desired enantiomer, as well as a good yield of the crystallized salt.
Below is a summary of quantitative data for the resolution of mandelic acid and ibuprofen with commonly used chiral amines.
Table 1: Performance of Chiral Amines in the Resolution of Mandelic Acid
| Resolving Agent | Acidic Compound | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield |
| (1R,2S)-(-)-Ephedrine | (±)-Mandelic Acid | 85% optical purity (ee) of (R)-(-)-mandelic acid | 52% (recrystallized salt), 32% (recovered acid)[1] |
| (R)-(+)-α-Methylbenzylamine | (±)-Mandelic Acid | High (inferred, less soluble salt precipitates) | Not specified |
Table 2: Performance of Chiral Amines in the Resolution of Ibuprofen
| Resolving Agent | Acidic Compound | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | 88.14% optical purity (ee) of (+)-ibuprofen | 20.10% (+)-enantiomer |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for the chiral resolution of mandelic acid and ibuprofen using established resolving agents.
Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine[1]
-
Diastereomeric Salt Formation: (±)-Mandelic acid is reacted with (1R,2S)-(-)-ephedrine in a suitable solvent. The [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate] salt preferentially precipitates.
-
Isolation and Purification: The precipitated salt is collected by filtration and can be recrystallized to improve diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a strong acid (e.g., 6 M HCl) to liberate the free (R)-(-)-mandelic acid.
-
Extraction: The resolved mandelic acid is extracted from the aqueous solution using an organic solvent.
-
Isolation: The organic solvent is evaporated to yield the enantiomerically enriched (R)-(-)-mandelic acid.
Resolution of (±)-Mandelic Acid with (R)-(+)-α-Methylbenzylamine[2]
-
Diastereomeric Salt Formation: Racemic mandelic acid is dissolved in a suitable solvent (e.g., methanol) with gentle heating. A solution of (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent) in the same solvent is slowly added.
-
Fractional Crystallization: The solution is allowed to cool slowly to induce crystallization. The less soluble diastereomeric salt, often the (S)-mandelic acid · (R)-amine salt, precipitates.[2]
-
Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.
-
Recovery of the Enantiomer: The collected crystals are suspended in water and acidified (e.g., with 1 M HCl) to liberate the (S)-mandelic acid, which is then extracted with an organic solvent.[2]
-
Recovery of the Resolving Agent: The aqueous layer is made basic to recover the (R)-α-methylbenzylamine for potential recycling.[2]
Resolution of (±)-Ibuprofen with (S)-(-)-α-Phenylethylamine
-
Diastereomeric Salt Formation: Racemic ibuprofen is reacted with (S)-(-)-α-phenylethylamine to form a mixture of diastereomeric salts.
-
Selective Precipitation: Due to differences in solubility, one of the diastereomeric salts, the (S)-(+)-ibuprofen salt, is less soluble in the reaction medium and precipitates out.
-
Isolation: The precipitated diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomer: The isolated salt is treated with a strong acid to recover the enantiomerically enriched (S)-(+)-ibuprofen.
Chiral Resolution Workflow
The general process of chiral resolution by diastereomeric salt formation can be visualized as a series of sequential steps, from the initial reaction to the isolation of the pure enantiomer and recovery of the resolving agent.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Conclusion
The selection of an effective resolving agent is a critical, and often empirical, step in the development of a chiral resolution process. While established chiral amines like ephedrine and α-methylbenzylamine have demonstrated efficacy for the resolution of acidic compounds such as mandelic acid and ibuprofen, comprehensive, publicly available data on the performance of this compound is needed for a direct and thorough comparison. The provided data on alternative agents and the detailed experimental protocols offer a valuable starting point for researchers and drug development professionals in their selection and optimization of chiral resolving agents for acidic compounds. Further studies documenting the efficacy of newer resolving agents like this compound across a range of acidic substrates would be a valuable contribution to the field.
References
spectroscopic characterization of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate metal complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of metal complexes featuring diaminocyclohexane (DACH) ligands. While direct, comprehensive spectroscopic data for metal complexes of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is not extensively available in published literature, this guide leverages data from the closely related and well-studied (1S,2S)- and (1R,2R)-diaminocyclohexane metal complexes. This comparison serves as a foundational reference for researchers working with these and similar chiral ligands. The influence of the tert-Butoxycarbonyl (Boc) protecting group on the spectroscopic properties is also discussed.
Comparison of Spectroscopic Data
The coordination of diaminocyclohexane ligands to a metal center induces characteristic shifts in their spectroscopic signatures. The nature of these shifts provides valuable information about the coordination environment, the metal-ligand bonding, and the overall structure of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used, and for certain metals like platinum, metal-specific NMR (e.g., ¹⁹⁵Pt NMR) provides direct insight into the metal's coordination sphere.
Table 1: Comparison of Typical ¹H NMR Chemical Shifts (δ, ppm) for Diaminocyclohexane Ligands and Their Platinum(II) Complexes.
| Proton | Free Ligand (DACH) | [Pt(DACH)Cl₂] | Key Observations |
| N-H ₂ | ~1.5 - 2.5 | ~4.5 - 6.0 | Significant downfield shift upon coordination to the metal center due to the donation of the nitrogen lone pair electrons. |
| CH -NH₂ | ~2.5 - 3.0 | ~2.8 - 3.5 | Moderate downfield shift. |
| Cyclohexyl CH ₂ | ~1.0 - 2.0 | ~1.2 - 2.2 | Minor shifts observed in the cyclohexane backbone protons. |
Note: Specific chemical shifts can vary depending on the solvent, counter-ions, and other ligands in the coordination sphere.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the coordination of the amine groups to the metal center. The stretching vibrations of the N-H bonds are particularly sensitive to coordination.
Table 2: Comparison of Key IR Frequencies (cm⁻¹) for Diaminocyclohexane Ligands and Their Metal Complexes.
| Vibrational Mode | Free Ligand (DACH) | Metal-DACH Complex | Key Observations |
| ν(N-H) | 3250 - 3400 | 3100 - 3300 | A shift to lower wavenumbers (red shift) upon coordination, indicative of the weakening of the N-H bond due to electron donation to the metal. |
| δ(N-H) | 1590 - 1650 | 1560 - 1620 | A shift in the N-H bending vibration also occurs upon complexation. |
| ν(M-N) | - | 400 - 600 | Appearance of new bands in the far-IR region corresponding to the metal-nitrogen stretching vibration, providing direct evidence of coordination. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The d-d transitions of the metal center are often weak but can be diagnostic of the coordination geometry. More intense charge-transfer bands can also be observed.
Table 3: Comparison of UV-Vis Absorption Maxima (λₘₐₓ, nm) for Diaminocyclohexane Metal Complexes.
| Metal Complex | Typical λₘₐₓ (nm) | Assignment |
| [Pt(DACH)Cl₂] | ~350 - 450 | d-d transitions |
| [Cu(DACH)₂]²⁺ | ~550 - 650 | d-d transitions |
| [Ni(DACH)₂]²⁺ | ~350 - 450, ~550-650 | d-d transitions |
Note: The position and intensity of these bands are highly dependent on the metal ion, its oxidation state, and the overall coordination environment.
Influence of the tert-Butoxycarbonyl (Boc) Protecting Group
The presence of a Boc protecting group on one of the amine functionalities of the diaminocyclohexane ligand is expected to have a significant impact on the spectroscopic properties of the resulting metal complexes.
-
NMR Spectroscopy: The bulky and electron-withdrawing nature of the Boc group will influence the chemical shifts of nearby protons. The -NH-Boc proton will have a distinct chemical shift compared to the coordinated -NH₂ protons. The tert-butyl group will exhibit a characteristic singlet around 1.4 ppm in the ¹H NMR spectrum.
-
IR Spectroscopy: The IR spectrum will be more complex. In addition to the vibrations associated with the coordinated amine group, characteristic bands for the carbamate functionality will be present, most notably the strong C=O stretching vibration around 1680-1700 cm⁻¹.
-
Coordination Chemistry: The Boc-protected amine is less likely to coordinate to a metal center due to steric hindrance and the delocalization of the nitrogen lone pair into the carbonyl group. This will likely lead to the formation of complexes where only the unprotected amine group is coordinated, resulting in a different stoichiometry and geometry compared to the unprotected DACH complexes.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative procedures for the synthesis and spectroscopic analysis of a diaminocyclohexane metal complex.
Synthesis of [Pt((1S,2S)-DACH)Cl₂]
-
Materials: K₂[PtCl₄], (1S,2S)-diaminocyclohexane, deionized water.
-
Procedure:
-
Dissolve K₂[PtCl₄] in a minimum amount of deionized water.
-
In a separate flask, dissolve (1S,2S)-diaminocyclohexane in deionized water.
-
Slowly add the diaminocyclohexane solution to the K₂[PtCl₄] solution with constant stirring.
-
A yellow precipitate of [Pt((1S,2S)-DACH)Cl₂] will form immediately.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the precipitate by vacuum filtration, wash with cold water, then ethanol, and finally diethyl ether.
-
Dry the product in a desiccator.
-
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹⁹⁵Pt NMR Spectroscopy:
-
If applicable, acquire a ¹⁹⁵Pt NMR spectrum.
-
Typical parameters: 100 MHz spectrometer, a larger number of scans may be required due to the lower gyromagnetic ratio of ¹⁹⁵Pt. A reference standard such as K₂[PtCl₆] is used.
-
IR Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the complex with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble complexes, a solution cell can be used.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., water, methanol) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 800 nm using a quartz cuvette. Use the pure solvent as a blank.
Visualizations
Experimental Workflow for Synthesis and Characterization
A Comparative Guide to Catalysts Derived from Boc-Diaminocyclohexane Isomers in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the quest for efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. Chiral diamines, particularly 1,2-diaminocyclohexane (DACH) derivatives, have emerged as privileged scaffolds for the design of highly effective organo- and metal-based catalysts. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the DACH backbone allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing its catalytic performance. This guide provides a comparative study of catalysts derived from three distinct isomers of Boc-diaminocyclohexane: the chiral trans-isomers, (1R,2R)-(-)- and (1S,2S)-(+)-Boc-diaminocyclohexane, and the achiral cis-isomer.
Performance Comparison in Asymmetric Catalysis
The choice of the Boc-diaminocyclohexane isomer as a catalyst precursor has a profound impact on the yield and enantioselectivity of asymmetric reactions. The rigid trans-conformation of the (1R,2R) and (1S,2S) isomers provides a well-defined chiral environment, often leading to high levels of stereocontrol. In contrast, the more flexible cis-isomer can offer unique reactivity and selectivity profiles.
Below, we present a summary of the catalytic performance of catalysts derived from these isomers in key asymmetric transformations. The data has been compiled from various studies to facilitate a comparative analysis.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. The performance of Schiff base catalysts derived from different Boc-diaminocyclohexane isomers in the addition of various nucleophiles to α,β-unsaturated compounds is summarized below.
| Catalyst Precursor Isomer | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Boc-(1R,2R)-diaminocyclohexane | Thiophenol | Chalcone | 95 | 92 (R) | [1] |
| Boc-(1S,2S)-diaminocyclohexane | 4-Hydroxycoumarin | Benzylideneacetone | 88 | 93 (S) | [2] |
| cis-Boc-diaminocyclohexane | Diethyl malonate | β-Nitrostyrene | 85 | 78 | [3] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The following table compares the efficacy of catalysts derived from Boc-diaminocyclohexane isomers in this transformation.
| Catalyst Precursor Isomer | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| Boc-(1R,2R)-diaminocyclohexane | 4-Nitrobenzaldehyde | Cyclohexanone | 92 | 95:5 | 98 (R,R) | [4] |
| Boc-(1S,2S)-diaminocyclohexane | Benzaldehyde | Acetone | 89 | 90:10 | 96 (S,S) | [4] |
| cis-Boc-diaminocyclohexane | Isobutyraldehyde | Cyclohexanone | 78 | 80:20 | 85 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of the catalyst precursors and their application in a representative asymmetric reaction are provided below.
Synthesis of Boc-Protected Diaminocyclohexane Isomers
The Boc protection of the diaminocyclohexane isomers is a standard procedure in organic synthesis.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane, (1S,2S)-(+)-1,2-Diaminocyclohexane, or cis-1,2-Diaminocyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the respective diaminocyclohexane isomer (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.1 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired Boc-protected diaminocyclohexane.
General Protocol for Asymmetric Michael Addition Catalyzed by a Schiff Base Derived from Boc-Diaminocyclohexane
This protocol describes a typical asymmetric Michael addition reaction using a catalyst generated in situ from a Boc-diaminocyclohexane isomer and a salicylaldehyde derivative.
Materials:
-
Boc-protected diaminocyclohexane isomer (e.g., Boc-(1R,2R)-diaminocyclohexane)
-
Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde)
-
Metal salt (e.g., Cu(OAc)₂)
-
Michael donor (e.g., thiophenol)
-
Michael acceptor (e.g., chalcone)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the Boc-protected diaminocyclohexane isomer (0.05 mmol) and the salicylaldehyde derivative (0.10 mmol) in the anhydrous solvent.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the Schiff base ligand.
-
Add the metal salt (0.05 mmol) and stir for another hour to form the active catalyst complex.
-
Add the Michael acceptor (1.0 mmol) to the catalyst solution.
-
Add the Michael donor (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualizing the Catalytic Process
To better understand the underlying principles of catalyst formation and action, the following diagrams illustrate the key workflows and proposed catalytic cycles.
Caption: Workflow for the synthesis of Boc-protected diaminocyclohexane isomers.
Caption: Proposed catalytic cycle for an asymmetric Michael addition.
References
A Comparative Guide to the Synthetic Validation of Enantiomerically Pure tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to obtain enantiomerically pure tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, a crucial chiral building block in the synthesis of various pharmaceutical compounds. The validation of stereochemistry is paramount in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines and compares the most prevalent methods for achieving the desired (1S,2R) stereoisomer, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies
The synthesis of enantiomerically pure this compound predominantly relies on the separation of stereoisomers. The two main strategies involve:
-
Diastereomeric Resolution of the Target Molecule: This approach involves the synthesis of the racemic mono-Boc-protected cis-1,2-diaminocyclohexane followed by resolution using a chiral resolving agent.
-
Resolution of a Precursor Followed by Functionalization: This strategy focuses on the early resolution of the parent diamine, trans-1,2-diaminocyclohexane, followed by the selective installation of the tert-butoxycarbonyl (Boc) protecting group.
An alternative, though less commonly detailed in readily available literature for this specific molecule, is the enzymatic kinetic resolution of a suitable precursor. Asymmetric synthesis, aiming to directly produce the desired enantiomer, remains a sought-after but less documented approach for this particular compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary resolution-based synthetic routes.
| Parameter | Route 1: Direct Resolution of Mono-Boc-Diamine | Route 2: Resolution of Diamine Precursor & Boc-Protection |
| Starting Material | Racemic tert-butyl (cis-2-aminocyclohexyl)carbamate | Racemic trans-1,2-diaminocyclohexane |
| Chiral Resolving Agent | (R)-Mandelic Acid | L-(+)-Tartaric Acid |
| Key Intermediate | Diastereomeric salt of the target molecule | Diastereomeric salt of the diamine |
| Reported Yield | High (quantitative in resolution step) | High (99% for the resolution step) |
| Enantiomeric Excess (ee) | >99% | >99% |
| Key Advantages | Fewer synthetic steps after resolution. | Utilizes a more readily available and economic resolving agent. |
| Key Disadvantages | May require specific conditions for thermodynamic control. | Requires an additional selective mono-Boc protection step. |
Experimental Protocols
Route 1: Diastereomeric Resolution of this compound
This method, based on the work of Yaji et al., involves the direct resolution of the racemic mono-Boc-protected cis-diamine using (R)-mandelic acid to selectively crystallize the desired diastereomeric salt under thermodynamic control.
Step 1: Synthesis of Racemic tert-Butyl (cis-2-aminocyclohexyl)carbamate
A detailed protocol for this initial step is not provided here but typically involves the reaction of cis-1,2-diaminocyclohexane with di-tert-butyl dicarbonate (Boc)₂O under controlled conditions to favor mono-protection.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic tert-butyl (cis-2-aminocyclohexyl)carbamate in a suitable solvent such as methanol or a mixture of toluene and 2-propanol.
-
Add a solution of (R)-mandelic acid (approximately 0.5 equivalents) in the same solvent system.
-
Heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, the (1S,2R)-amine-(R)-mandelic acid salt.
-
The crystallization is driven by the significant difference in solubility between the two diastereomeric salts.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Step 3: Liberation of the Free Amine
-
Suspend the crystalline diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1 M NaOH).
-
Stir the mixture until the solid dissolves completely, indicating the liberation of the free amine into the organic phase.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
Route 2: Resolution of trans-1,2-Diaminocyclohexane and Subsequent Mono-Boc Protection
This widely used and economical route involves the resolution of the readily available racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid, followed by selective mono-Boc protection of the desired (1S,2S)-diamine (which corresponds to the (1S,2R) configuration in the cis nomenclature of the final product after considering the conformational locking upon protection).
Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
Prepare a solution of L-(+)-tartaric acid in water.
-
Add the racemic mixture of cis- and trans-1,2-diaminocyclohexane to the tartaric acid solution. The reaction is exothermic.
-
Add glacial acetic acid. A precipitate of the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt will form.
-
Cool the mixture and collect the precipitate by vacuum filtration.
-
To obtain the (1S,2S)-enantiomer, the mother liquor is treated with a base to recover the enriched (1S,2S)-diamine, which can then be precipitated with D-(-)-tartaric acid. Alternatively, the desired (1S,2S) salt can be the one that precipitates depending on the specific conditions and the starting isomer mixture.
-
The enantiomeric purity of the resolved diamine can be confirmed by derivatization followed by chiral HPLC analysis.
Step 2: Liberation of the Free (1S,2S)-1,2-Diaminocyclohexane
-
Treat the resolved tartrate salt with a strong base, such as aqueous sodium hydroxide, to liberate the free diamine.
-
Extract the free diamine into an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically pure diamine.
Step 3: Selective Mono-Boc Protection
-
Dissolve the enantiomerically pure (1S,2S)-1,2-diaminocyclohexane in a suitable solvent like dichloromethane or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, approximately 1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or LC-MS to ensure the formation of the mono-protected product and minimize the di-protected byproduct.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to isolate the tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Workflow for the Direct Resolution of the Mono-Boc Protected Diamine.
Safety Operating Guide
Personal protective equipment for handling tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal information for handling tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate (CAS RN: 180683-64-1). Adherence to these protocols is essential for ensuring laboratory safety and minimizing health risks. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory when handling this substance. The following table summarizes the required protective equipment, with some recommendations based on best practices for handling structurally similar corrosive primary amines.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is required. • Inner Glove: Nitrile rubber, minimum 0.1 mm thickness. • Outer Glove: Butyl rubber or Neoprene, minimum 0.3 mm thickness. | Provides robust protection against a corrosive primary amine. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Given the lack of specific breakthrough time data for this chemical, a conservative approach with double gloving is recommended. Change gloves immediately upon any sign of contamination. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield must be worn over the goggles when there is a significant risk of splashes or when handling larger quantities. | Protects against severe eye damage from splashes of the corrosive material. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat must be worn over personal clothing. A chemical-resistant apron and sleeves are recommended when handling larger quantities. Always wear closed-toe shoes and long pants. | Protects skin from potential splashes and direct contact with the corrosive substance. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with a cartridge suitable for organic vapors and ammonia/methylamine is required. | Prevents the inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and available for all handling procedures.
- Verify that a safety shower and eyewash station are accessible and have been recently tested.
- Prepare all necessary equipment and reagents before introducing the chemical into the workspace.
- Designate a specific area within the fume hood for the handling of this compound.
2. Handling the Chemical:
- Don the required PPE as specified in the table above before opening the container.
- Carefully open the container within the chemical fume hood to avoid exposure to dust or vapors.
- Dispense the required amount of the chemical slowly and carefully to prevent splashing or aerosolization.
- Keep the container tightly sealed when not in use.
3. Spill and Emergency Procedures:
- Small Spill (<100 mL):
- Alert others in the immediate area.
- Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.
- Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
- Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.
- Large Spill (>100 mL):
- Evacuate the immediate area and alert personnel.
- Contact your institution's emergency response team immediately.
- Skin Contact:
- Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]
- Seek immediate medical attention.
- Eye Contact:
- Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
- Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and any contaminated materials (e.g., absorbent from spills) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated PPE: All disposable PPE, such as gloves and aprons, that has come into contact with the chemical must be collected in a designated hazardous waste container. Do not dispose of contaminated PPE in regular trash.
-
Follow all local, state, and federal regulations for the disposal of corrosive hazardous waste.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
